molecular formula C22H39NO5 B1682815 Valilactone CAS No. 113276-96-3

Valilactone

Cat. No.: B1682815
CAS No.: 113276-96-3
M. Wt: 397.5 g/mol
InChI Key: WWGVIIVMPMBQFV-MUGJNUQGSA-N
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Description

Valilactone is a bioactive compound identified for its specific inhibitory activity against esterase enzymes. It was originally isolated from microbial sources, specifically actinomycetes . As an esterase inhibitor, this compound serves as a valuable tool in biochemical and enzymatic research. Scientists utilize it in vitro to study esterase function and metabolic pathways involving ester bond cleavage. Its mechanism of action, characterized in the foundational literature, involves the direct inhibition of esterase activity, making it a crucial compound for probing enzyme kinetics and function . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on our supply of this compound to support their investigations in enzymology and microbial pharmacology.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGVIIVMPMBQFV-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921027
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
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Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-96-3
Record name Valilactone
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URL https://commonchemistry.cas.org/detail?cas_rn=113276-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valilactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
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Foundational & Exploratory

Valilactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 113276-96-3

This technical guide provides an in-depth overview of Valilactone, a potent inhibitor of esterase and fatty acid synthase (FAS).[1][2] It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activity, and relevant experimental methodologies.

Chemical Properties

This compound, also known as (-)-Valilactone, is a complex molecule with the IUPAC name 1-((2S,3R)-3-hexyl-4-oxooxetan-2-yl)heptan-2-yl formyl-L-valinate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueSource
CAS Number113276-96-3[1][2]
Molecular FormulaC22H39NO5[1][2]
Molecular Weight397.56 g/mol [1]
AppearanceCrystalline Solid[2]
Purity≥98%[2]
Synonyms(-)-Valilactone[1][2]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
Exact Mass397.2828 g/mol [1]
XLogP36.4[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count15[3]
Tautomer Count2[3]
Topological Polar Surface Area81.7 Ų[3]
Heavy Atom Count28[3]
Complexity480[3]
Table 3: Solubility of this compound
SolventSolubilitySource
Dimethylformamide (DMF)25 mg/mL[4]
Dimethyl sulfoxide (DMSO)25 mg/mL[4]
Ethanol10 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[4]

Biological Activity

This compound is a known inhibitor of both esterase and fatty acid synthase (FAS).[1][2] Its inhibitory activities are summarized in the table below.

Table 4: Inhibitory Activity of this compound
TargetIC50Cell Line/OrganismSource
Hog Liver Esterase29 ng/mL-[5]
Hog Pancreas Lipase0.14 ng/mL-[5]
Fatty Acid Synthase (FAS)0.30 µM-[5]
MDA-MB-231 Breast Cancer Cells10.5 µMMDA-MB-231[5]

Experimental Protocols

Enantioselective Total Synthesis of this compound

A key publication outlining this synthetic strategy is:

  • Wu, Y. et al. An Expeditious Enantioselective Total Synthesis of this compound. J. Org. Chem.2006 , 71 (15), 5748–5751.

Fatty Acid Synthase (FAS) Inhibition Assay

A general protocol for determining the inhibitory activity of compounds against fatty acid synthase involves monitoring the oxidation of NADPH spectrophotometrically.

Materials:

  • Purified fatty acid synthase (FAS)

  • Potassium phosphate buffer (pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

  • Add the purified FAS enzyme to the reaction mixture.

  • Add the test inhibitor at various concentrations to the cuvettes. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Initiate the reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Esterase Inhibition Assay

A common method for measuring esterase inhibition utilizes a chromogenic substrate, such as p-nitrophenyl acetate (pNPA).

Materials:

  • Esterase enzyme (e.g., from porcine liver)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a solution of the esterase enzyme in Tris-HCl buffer.

  • Add the test inhibitor at various concentrations to the wells of a microplate. A vehicle control should be included.

  • Add the esterase solution to each well and incubate for a specified time at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the pNPA substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Detailed experimental evidence specifically elucidating the signaling pathways directly modulated by this compound is currently limited in the available scientific literature. However, as an inhibitor of fatty acid synthase, its mechanism of action in cancer cells is likely linked to the disruption of lipid metabolism, which is crucial for tumor growth and survival.

Inhibition of FAS leads to a depletion of fatty acids necessary for membrane synthesis and energy storage. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can have cytotoxic effects. The downstream consequences of FAS inhibition by other molecules have been shown to impact major signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. It is plausible that this compound exerts its anti-cancer effects through similar mechanisms.

Hypothetical Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

To investigate the specific signaling pathways affected by this compound, a researcher could employ the following workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Signaling Pathways cluster_2 Functional Assays cluster_3 Data Interpretation and Pathway Mapping CancerCells Cancer Cell Lines (e.g., MDA-MB-231) Treatment Treat with this compound (various concentrations and times) CancerCells->Treatment Control Vehicle Control (e.g., DMSO) CancerCells->Control WesternBlot Western Blot Analysis (p-Akt, p-ERK, etc.) Treatment->WesternBlot RNAnalysis RNA Sequencing (Gene expression changes) Treatment->RNAnalysis Proteomics Proteomic Analysis (Protein expression changes) Treatment->Proteomics Proliferation Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis Control->WesternBlot Control->RNAnalysis Control->Proteomics Control->Proliferation Control->Apoptosis PathwayAnalysis Bioinformatic Pathway Analysis WesternBlot->PathwayAnalysis RNAnalysis->PathwayAnalysis Proteomics->PathwayAnalysis Proliferation->PathwayAnalysis Apoptosis->PathwayAnalysis Mechanism Elucidation of Mechanism of Action PathwayAnalysis->Mechanism

Figure 1. A hypothetical experimental workflow to elucidate the signaling pathways affected by this compound.

This workflow would enable the identification of key proteins and genes whose expression or phosphorylation status is altered by this compound treatment, thereby mapping the affected signaling cascades and elucidating its molecular mechanism of action.

References

Valilactone's Mechanism of Action as an Esterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valilactone, a naturally occurring β-lactone, has demonstrated significant inhibitory activity against various esterases, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound inhibits esterase activity. It details the covalent modification of the enzyme's active site, presents available quantitative inhibitory data, outlines experimental protocols for assessing its activity, and provides visualizations of the key molecular interactions and experimental workflows.

Introduction

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including lipid metabolism and signal transduction. The dysregulation of esterase activity has been implicated in numerous diseases, making esterase inhibitors a valuable class of therapeutic agents. This compound, an esterase inhibitor produced by actinomycetes, has shown potent inhibitory effects, particularly against pancreatic lipase and liver esterase[1][2]. Its chemical structure features a reactive β-lactone ring, which is central to its inhibitory mechanism. This guide will dissect the molecular interactions and experimental basis for this compound's function as a covalent inhibitor.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which this compound inhibits esterases is through irreversible covalent modification of the enzyme's active site. This action is characteristic of many β-lactone-containing compounds when interacting with serine hydrolases[3][4].

The Serine Hydrolase Catalytic Triad

Esterases, like many proteases, typically possess a catalytic triad of amino acid residues in their active site, most commonly consisting of serine (Ser), histidine (His), and aspartic acid (Asp). The serine residue acts as the primary nucleophile in the hydrolysis of the ester substrate.

Acylation of the Active Site Serine

The inhibitory action of this compound is initiated by the nucleophilic attack of the active site serine's hydroxyl group on the carbonyl carbon of this compound's β-lactone ring. The inherent ring strain of the four-membered β-lactone makes this carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reaction results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively acylating the serine residue. This covalent bond formation renders the enzyme catalytically inactive.

This compound Mechanism of Action cluster_0 Esterase Active Site cluster_1 This compound cluster_2 Covalent Inhibition Steps Ser-OH Serine (Ser-OH) His Histidine (His) Ser-OH->His H-bond Step1 1. Nucleophilic Attack: Ser-OH attacks the carbonyl carbon of the β-lactone ring. Ser-OH->Step1 Asp Aspartate (Asp) His->Asp H-bond Valilactone_mol This compound (β-lactone ring) Valilactone_mol->Step1 Step2 2. Ring Opening: The β-lactone ring opens. Step1->Step2 Step3 3. Covalent Adduct Formation: A stable acyl-enzyme intermediate is formed. Step2->Step3 Inactive_Enzyme Inactive Enzyme Step3->Inactive_Enzyme

Mechanism of this compound's Covalent Inhibition of Esterases.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against several enzymes. The following table summarizes the available IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

Target EnzymeSource OrganismIC50 Value (ng/mL)IC50 Value (µM)Reference
Hog Pancreas LipaseSus scrofa0.14~0.00035[1]
Hog Liver EsteraseSus scrofa29~0.073[1]
Fatty Acid SynthaseNot Specified-0.30[1]

Note: The molecular weight of this compound (397.56 g/mol ) was used for the conversion of ng/mL to µM.

Experimental Protocols

The determination of esterase and lipase inhibition by this compound can be performed using various established assays. Below are detailed methodologies for two common approaches.

Pancreatic Lipase Inhibition Assay (Colorimetric)

This assay measures the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), by pancreatic lipase. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare PPL Solution: Dissolve PPL in Tris-HCl buffer to a final concentration of 1 mg/mL.

  • Prepare Substrate Solution: Dissolve pNPB in acetonitrile or isopropanol to a stock concentration (e.g., 20 mM).

  • Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions to the desired final concentrations.

  • Assay Protocol: a. In a 96-well plate, add 20 µL of the this compound solution (or DMSO for the control). b. Add 160 µL of the PPL solution to each well and incubate at 37°C for 15 minutes. c. Initiate the reaction by adding 20 µL of the pNPB substrate solution. d. Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lipase Inhibition Assay Workflow Start Start Prep_Enzyme Prepare Porcine Pancreatic Lipase (PPL) Solution Start->Prep_Enzyme Prep_Substrate Prepare p-Nitrophenyl Butyrate (pNPB) Substrate Solution Start->Prep_Substrate Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Dispense Dispense this compound and PPL into 96-well plate Prep_Enzyme->Dispense Prep_Inhibitor->Dispense Incubate Incubate at 37°C for 15 minutes Dispense->Incubate Add_Substrate Add pNPB Substrate to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm over time Add_Substrate->Measure_Absorbance Analyze Calculate Reaction Rates and % Inhibition Measure_Absorbance->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50 End End Determine_IC50->End

Workflow for the Pancreatic Lipase Inhibition Assay.
Esterase Inhibition Assay using a Natural Substrate (Emulsified Olive Oil)

This titrimetric assay measures the release of free fatty acids from the hydrolysis of a natural triglyceride substrate, such as olive oil.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Olive Oil

  • Tris-HCl buffer (e.g., 100 mM, pH 7.7)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Calcium chloride (CaCl₂)

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

Procedure:

  • Prepare Substrate Emulsion: Emulsify olive oil in Tris-HCl buffer containing bile salts by vigorous stirring or sonication.

  • Prepare PPL Solution: Dissolve PPL in Tris-HCl buffer.

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and create serial dilutions.

  • Assay Protocol: a. In a reaction vessel, combine the substrate emulsion, CaCl₂ solution, and the this compound solution (or solvent for control). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding the PPL solution. d. Incubate at 37°C with constant stirring for a defined period (e.g., 30 minutes). e. Stop the reaction by adding an excess of ethanol. f. Add a few drops of phenolphthalein indicator and titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed.

  • Data Analysis: The volume of NaOH used is proportional to the amount of free fatty acids released, which reflects the enzyme activity. Calculate the percentage of inhibition as described in the previous protocol and determine the IC50 value.

Conclusion

This compound acts as a potent and irreversible inhibitor of esterases through a covalent modification mechanism. Its reactive β-lactone ring is the key functional group that acylates the active site serine residue of serine hydrolases, leading to the inactivation of the enzyme. The low IC50 values against enzymes like pancreatic lipase highlight its potential for further investigation in therapeutic contexts, particularly in areas where esterase activity is a key pathological driver. The experimental protocols provided herein offer robust methods for the continued study and characterization of this compound and other similar esterase inhibitors. Further research, including X-ray crystallography of the this compound-enzyme complex and detailed kinetic analysis (determination of k_inact and K_i values), would provide a more complete understanding of its inhibitory profile.

References

Initial Studies on Valilactone's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone, a novel β-lactone, is an esterase inhibitor produced by actinomycetes.[1] Initial studies have revealed its potential as a modulator of key enzymatic activities and as a cytotoxic agent against cancer cells. This technical guide provides an in-depth overview of the core findings from these initial investigations, presenting quantitative data, detailed experimental protocols, and insights into the potential signaling pathways involved in its biological activity.

Quantitative Biological Activity Data

The initial biological characterization of this compound has focused on its inhibitory effects on various enzymes and its cytotoxic properties. The following tables summarize the key quantitative data obtained from these studies.

Target EnzymeSourceIC₅₀ ValueReference
Hog Liver EsterasePorcine Liver29 ng/mL[1]
Hog Pancreas LipasePorcine Pancreas0.14 ng/mL[1]
Fatty Acid Synthase (FAS)-0.30 µM[2]

Table 1: Enzyme Inhibition Profile of this compound

Cell LineCancer TypeIC₅₀ ValueReference
MDA-MB-231Breast Cancer10.5 µM[2]

Table 2: Cytotoxic Activity of this compound

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Hog Liver Esterase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of esterase from porcine liver.

Materials:

  • Porcine Liver Esterase (e.g., Sigma-Aldrich, E3019)

  • Substrate: Ethyl butyrate

  • Buffer: 10 mM Borate Buffer, pH 8.0 at 25°C

  • Titrant: 10 mM Sodium Hydroxide (NaOH) solution, standardized

  • pH meter and magnetic stirrer

Procedure:

  • Prepare a reaction mixture containing 25.0 mL of 0.1% (v/v) ethyl butyrate solution in 10 mM borate buffer.

  • Equilibrate the reaction mixture to 25°C while stirring.

  • Adjust the pH of the mixture to 8.0 using the 10 mM NaOH solution.

  • Add 0.1 mL of the this compound test solution (at various concentrations) or a control solvent to the reaction mixture.

  • Initiate the reaction by adding 0.1 mL of a porcine liver esterase solution (containing a known number of units).

  • Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 10 mM NaOH using a pH-stat or manual titration.

  • Record the volume of NaOH consumed over a specific time period (e.g., 5 minutes).

  • The rate of NaOH consumption is proportional to the esterase activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibition of pancreatic lipase activity, often using a chromogenic substrate.

Materials:

  • Porcine Pancreatic Lipase (e.g., Sigma-Aldrich)

  • Substrate: p-Nitrophenyl butyrate (pNPB)

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound test solutions

  • Microplate reader

Procedure:

  • Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer.

  • In a 96-well microplate, add the lipase solution to each well.

  • Add different concentrations of this compound to the wells. A control well should contain the solvent used to dissolve this compound.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPB substrate solution to each well.

  • Immediately measure the absorbance at 405-410 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.[3]

  • The rate of increase in absorbance is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of fatty acid synthase by monitoring the oxidation of NADPH.[4]

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA and dithiothreitol (DTT)

  • This compound test solutions

  • Spectrophotometer

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Add the this compound test solution at various concentrations or a control solvent.

  • Initiate the reaction by adding a known amount of purified FAS enzyme.

  • Immediately before adding the final substrate, start monitoring the baseline absorbance at 340 nm to account for any non-FAS-dependent NADPH oxidation.

  • Add malonyl-CoA to the cuvette to start the fatty acid synthesis reaction.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][5]

  • The rate of NADPH oxidation is proportional to the FAS activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • MDA-MB-231 breast cancer cells[6][7][8][9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle (solvent) only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control group.

  • The IC₅₀ value, the concentration of this compound that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the this compound concentration.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways directly affected by this compound are limited, its known inhibitory activities provide insights into potential mechanisms of action, particularly in the context of cancer.

Fatty Acid Synthase (FAS) Inhibition and Cancer Signaling

This compound's inhibition of Fatty Acid Synthase (FAS) is a significant finding, as FAS is a key enzyme in de novo fatty acid synthesis and is often overexpressed in cancer cells.[10] Inhibition of FAS can disrupt multiple signaling pathways crucial for cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: FAS is known to be regulated by the PI3K/Akt/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[11][12][13][14] Conversely, inhibition of FAS can lead to a downregulation of this pathway, potentially inducing apoptosis in cancer cells.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival.[4][15][16][17][18] Some studies on other FAS inhibitors have suggested a potential interplay with this pathway.

  • Apoptosis Induction: The cytotoxicity of this compound in MDA-MB-231 breast cancer cells suggests the induction of apoptosis.[11][13][19][20][21][22][23] Inhibition of FAS can lead to the accumulation of toxic intermediates or the depletion of essential lipids, triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[24][25] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

FAS_Inhibition_Signaling This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway FAS->PI3K_Akt_mTOR Modulates MAPK_ERK MAPK/ERK Pathway FAS->MAPK_ERK Potentially Modulates Cell_Proliferation Cell Proliferation & Survival FAS->Cell_Proliferation Supports Apoptosis Apoptosis FAS->Apoptosis Inhibition Leads to PI3K_Akt_mTOR->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

Potential signaling pathways affected by this compound's inhibition of Fatty Acid Synthase.

Experimental Workflow for Investigating Signaling Pathways

To further elucidate the specific signaling pathways modulated by this compound, a structured experimental workflow can be implemented.

Signaling_Pathway_Workflow start Start: Treat Cancer Cells with this compound western_blot Western Blot Analysis start->western_blot Analyze key pathway proteins (e.g., Akt, ERK, caspases) phospho_array Phospho-Kinase Array start->phospho_array Screen for changes in protein phosphorylation gene_expression Gene Expression Profiling (e.g., qPCR, RNA-Seq) start->gene_expression Assess changes in gene transcription levels pathway_analysis Bioinformatic Pathway Analysis western_blot->pathway_analysis phospho_array->pathway_analysis gene_expression->pathway_analysis target_validation Target Validation (e.g., siRNA, specific inhibitors) pathway_analysis->target_validation Identify key modulated pathways and targets end Elucidation of Signaling Mechanism target_validation->end

Workflow for elucidating this compound's impact on signaling pathways.

Conclusion and Future Directions

The initial studies on this compound have established its role as a potent inhibitor of esterases, including pancreatic lipase and fatty acid synthase, and as a cytotoxic agent against breast cancer cells. The provided experimental protocols offer a foundation for further investigation into its biological activities. The primary mechanism of its anticancer effect likely involves the disruption of critical signaling pathways such as the PI3K/Akt/mTOR and potentially the MAPK/ERK pathways, leading to the induction of apoptosis.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its enzymatic targets.

  • Conducting comprehensive studies to identify the specific signaling cascades modulated by this compound in different cancer cell lines.

  • Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models.

  • Exploring the potential for synergistic effects when combined with other chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent.

References

Valilactone: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valilactone, a potent esterase inhibitor with potential therapeutic applications, is a natural product derived from soil actinomycetes. This technical guide provides a comprehensive overview of the current understanding of this compound's natural origin and delves into its putative biosynthetic pathway. Drawing parallels from the biosynthesis of similar β-lactone-containing natural products from Streptomyces, a hypothetical pathway involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system is proposed. This document also outlines generalized experimental protocols for the fermentation of the producing organism, and the isolation and purification of this compound. Quantitative data on its biological activity are presented for reference. The information herein is intended to serve as a foundational resource for researchers interested in the study and exploitation of this compound and its biosynthetic machinery for drug discovery and development.

Natural Origin

This compound is a secondary metabolite produced by a cultured strain of soil actinomycetes, identified as a member of the genus Streptomyces.[1][2] These filamentous bacteria are renowned for their ability to produce a wide array of structurally diverse and biologically active compounds, including many clinically important antibiotics and enzyme inhibitors.

Biological Activity and Physicochemical Properties

This compound exhibits significant inhibitory activity against various enzymes and shows selective toxicity towards cancer cells. Its known biological activities and physicochemical properties are summarized in the tables below.

Table 1: Biological Activity of this compound
Target Enzyme/Cell LineIC50 ValueReference
Hog Liver Esterase29 ng/mL[1]
Hog Pancreas Lipase0.14 ng/mL[1]
Fatty Acid Synthase0.30 µM[1]
MDA-MB-231 Breast Cancer Cells10.5 µM[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC22H39NO5[3]
Molecular Weight397.6 g/mol [3]
AppearanceCrystalline solid
SolubilitySoluble in ethanol, DMSO, and DMF

Proposed Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure, which comprises a β-lactone ring, a long alkyl chain, and an N-formyl-L-valine moiety, a hypothetical pathway involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system can be proposed. This is a common strategy employed by Streptomyces for the biosynthesis of many complex natural products.

The proposed pathway can be divided into three main stages:

  • Polyketide Chain Assembly: A Type I PKS is likely responsible for the synthesis of the long-chain carboxylic acid that forms the backbone of the molecule. This process involves the sequential condensation of malonyl-CoA or methylmalonyl-CoA extender units.

  • β-Lactone Ring Formation: The formation of the reactive β-lactone ring is a key step. In other β-lactone natural products from Streptomyces, this is often catalyzed by a dedicated β-lactone synthetase domain or a separate enzyme.

  • N-formyl-L-valine Moiety Incorporation: An NRPS module is proposed to be responsible for the activation and incorporation of L-valine. The formylation of the valine's amino group could occur either before or after its attachment to the polyketide chain, catalyzed by a formyltransferase.

Diagram of the Hypothetical Biosynthesis Pathway

valilactone_biosynthesis cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_tailoring Tailoring Enzymes pks_start Loading Module (Starter Unit) pks_ext1 Extension Module 1 (Malonyl-CoA) pks_ext_n Extension Module n (Malonyl-CoA) pks_release Thioesterase (Release) beta_lactone_synthase β-Lactone Synthetase pks_release->beta_lactone_synthase Polyketide Chain nrps_a A-domain (L-Valine Activation) nrps_t T-domain (Thiolation) formyltransferase Formyltransferase nrps_a->formyltransferase L-Valine nrps_c C-domain (Condensation) This compound This compound nrps_c->this compound Final Assembly beta_lactone_synthase->nrps_c β-Lactone intermediate formyltransferase->nrps_c N-formyl-L-valine

Caption: Hypothetical biosynthesis of this compound via a PKS-NRPS pathway.

Experimental Protocols

Fermentation of the Producing Organism

Objective: To cultivate the this compound-producing Streptomyces strain under conditions that promote the production of the target metabolite.

Materials:

  • This compound-producing Streptomyces strain

  • Seed culture medium (e.g., ISP2 broth)

  • Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

  • Shake flasks

  • Incubator shaker

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of the Streptomyces strain from a fresh agar plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

  • Production Culture Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-10 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Diagram of the Fermentation Workflow

fermentation_workflow start Streptomyces Strain (Agar Plate) seed_culture Seed Culture (2-3 days) start->seed_culture production_culture Production Culture (5-10 days) seed_culture->production_culture harvest Harvest (Centrifugation) production_culture->harvest mycelium Mycelium harvest->mycelium supernatant Supernatant harvest->supernatant

Caption: General workflow for the fermentation of Streptomyces.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth (supernatant and/or mycelial extract)

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

Protocol:

  • Extraction:

    • Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

    • Mycelium: Extract the mycelium with a polar organic solvent like methanol or acetone.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Further Purification: Pool the this compound-containing fractions and concentrate them. Further purify the compound using preparative HPLC to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of the Isolation and Purification Workflow

isolation_workflow start Fermentation Broth extraction Solvent Extraction start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration silica_column Silica Gel Column Chromatography concentration->silica_column fraction_analysis Fraction Analysis (TLC/HPLC) silica_column->fraction_analysis hplc_purification Preparative HPLC fraction_analysis->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Caption: General workflow for isolating and purifying this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. While its complete biosynthetic pathway remains to be elucidated, the proposed PKS-NRPS hybrid model provides a solid foundation for future research into its genetic and enzymatic machinery. The generalized protocols for fermentation and isolation provided in this guide offer a starting point for the production and further investigation of this valuable compound. Elucidating the precise biosynthetic pathway of this compound will not only provide fundamental scientific insights but also open up avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties.

References

Early Research on the Therapeutic Potential of Valilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valilactone is a naturally derived β-lactone identified as a potent inhibitor of several key metabolic enzymes. Produced by a cultured strain of soil actinomycetes, its initial characterization has revealed significant inhibitory activity against esterases, lipases, and fatty acid synthase (FASN). Notably, this compound has demonstrated selective cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting a potential therapeutic application in oncology. This document provides a comprehensive overview of the early-stage research on this compound, including its known biochemical targets, quantitative inhibitory data, and representative experimental protocols. Furthermore, it outlines potential mechanisms of action and proposes a logical framework for future research and development.

Introduction

This compound is a natural product with the chemical formula C22H39NO5. Early investigations have pinpointed its role as an inhibitor of esterase and lipase enzymes. Specifically, it has been shown to inhibit hog liver esterase and hog pancreas lipase. Subsequent research has also identified it as an inhibitor of fatty acid synthase. This inhibitory profile, coupled with selective toxicity towards a human breast cancer cell line, positions this compound as a compound of interest for further therapeutic investigation.

Quantitative Data Summary

The primary quantitative data available from early research on this compound pertains to its inhibitory potency against various enzymes and its cytotoxic effect on a cancer cell line. This data is summarized below.

TargetParameterValueUnit
Hog Liver EsteraseIC5029ng/ml
Hog Pancreas LipaseIC500.14ng/ml
Fatty Acid SynthaseIC500.30µM
MDA-MB-231 Breast Cancer CellsIC5010.5µM

Experimental Protocols

While the precise protocols from the original discovery studies are not publicly detailed, the following represents standard methodologies for the key experiments cited.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Reagent Preparation:

    • Prepare a suitable buffer solution for the specific enzyme being assayed (e.g., phosphate buffer, pH 7.0-7.5).

    • Dissolve the purified enzyme in the assay buffer to a predetermined concentration.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare a stock solution of this compound (e.g., in DMSO) and create a series of dilutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on a cell line, such as MDA-MB-231.[1][2][3]

  • Cell Culture and Plating:

    • Culture MDA-MB-231 cells in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of this compound's Action

Given that this compound inhibits fatty acid synthase and has cytotoxic effects on the MDA-MB-231 breast cancer cell line, a potential mechanism of action involves the disruption of lipid metabolism, which is crucial for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN Fatty Acid Synthase SREBP1c->FASN Upregulates Expression Palmitate Palmitate & Other Fatty Acids FASN->Palmitate Synthesizes Cell_Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Palmitate->Cell_Proliferation This compound This compound This compound->FASN Inhibits

Caption: Hypothetical signaling cascade for this compound's anti-cancer effect.

Experimental Workflow for Further Investigation

To build upon the initial findings, a structured experimental workflow is necessary. The following diagram outlines a logical progression for the preclinical development of this compound.

G cluster_preclinical Preclinical Investigation A Initial Discovery: This compound inhibits esterase, lipase, FASN B In Vitro Characterization A->B Confirm IC50s C Mechanism of Action Studies B->C Determine specific signaling pathways D In Vivo Efficacy Studies C->D Test in animal models (e.g., xenografts) E Lead Optimization D->E Synthesize analogs for improved potency/PK F IND-Enabling Studies E->F Pharmacokinetics, Toxicology

Caption: Proposed workflow for the preclinical development of this compound.

Conclusion and Future Directions

The early research on this compound has established it as a promising natural product with potent inhibitory activity against key metabolic enzymes and cytotoxic effects against a breast cancer cell line. The existing data provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on elucidating the specific signaling pathways modulated by this compound, expanding the assessment of its efficacy across a broader range of cancer cell lines, and conducting in vivo studies to evaluate its anti-tumor activity and pharmacokinetic profile. The development of more potent and selective analogs through medicinal chemistry efforts could also enhance its therapeutic index.

References

A Technical Guide to the In Vitro Assessment of a Novel Compound's Effect on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature did not yield specific data on the in vitro effects of valilactone on lipid metabolism. The following technical guide, therefore, outlines a comprehensive framework for investigating the effects of a hypothetical novel compound, hereafter referred to as "Compound X," on lipid metabolism in vitro. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to In Vitro Lipid Metabolism Assessment

The in vitro evaluation of a compound's impact on lipid metabolism is a critical step in drug discovery and development, particularly for metabolic diseases such as obesity, type 2 diabetes, and cardiovascular conditions.[1][2][3] This process typically involves a series of cell-based assays to elucidate the compound's mechanism of action on key metabolic pathways, including adipogenesis, lipogenesis, lipolysis, cholesterol synthesis, and fatty acid oxidation.[4][5][6][7][8]

Quantitative Data Summary of Compound X's Effects

The following tables summarize hypothetical quantitative data for Compound X, representing typical endpoints in the assessment of in vitro lipid metabolism.

Table 1: Effect of Compound X on Adipogenesis and Lipid Accumulation in 3T3-L1 Adipocytes

Concentration of Compound X (µM)Cell Viability (%)Lipid Accumulation (Oil Red O Staining, % of Control)Triglyceride Content (% of Control)
0 (Control)100 ± 5100 ± 8100 ± 7
198 ± 485 ± 688 ± 5
1095 ± 562 ± 765 ± 6
5092 ± 641 ± 545 ± 4

Table 2: Effect of Compound X on Gene Expression of Key Lipid Metabolism Regulators in HepG2 Cells

Concentration of Compound X (µM)SREBP-1c mRNA (Fold Change)FAS N mRNA (Fold Change)ACC mRNA (Fold Change)CPT1A mRNA (Fold Change)
0 (Control)1.001.001.001.00
10.850.900.881.15
100.550.600.581.80
500.300.350.322.50

Table 3: Effect of Compound X on Cholesterol Synthesis and Fatty Acid Oxidation in Primary Hepatocytes

Concentration of Compound X (µM)Cholesterol Synthesis (¹⁴C-acetate incorporation, % of Control)HMG-CoA Reductase Activity (% of Control)Fatty Acid Oxidation (³H-palmitate oxidation, % of Control)
0 (Control)100 ± 9100 ± 7100 ± 8
192 ± 795 ± 6110 ± 7
1075 ± 878 ± 5150 ± 9
5055 ± 658 ± 4220 ± 11

Detailed Experimental Protocols

Cell Culture and Differentiation
  • 3T3-L1 Preadipocyte Culture and Adipogenesis Induction: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. To induce differentiation, confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.[9]

  • HepG2 Cell Culture: HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

  • Primary Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or mice by a two-step collagenase perfusion method. Cells are then plated on collagen-coated dishes and cultured in Williams' Medium E with appropriate supplements.

Key In Vitro Assays
  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Compound X. After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Oil Red O Staining for Lipid Accumulation: Differentiated 3T3-L1 adipocytes are washed with PBS and fixed with 10% formalin. After washing, cells are stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets can be quantified by extracting the dye with isopropanol and measuring the absorbance at 520 nm.[9]

  • Triglyceride Content Assay: Cellular lipids are extracted from cell lysates using a chloroform/methanol mixture. The dried lipid extract is then resuspended, and the triglyceride content is measured using a commercial colorimetric assay kit.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized by reverse transcription. qRT-PCR is then performed using gene-specific primers for target genes (e.g., SREBP-1c, FASN, ACC, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]

  • Cholesterol Synthesis Assay: Cells are incubated with radiolabeled [¹⁴C]-acetate. After incubation, cellular lipids are extracted, and the amount of radioactivity incorporated into cholesterol is measured by thin-layer chromatography and liquid scintillation counting.[10]

  • HMG-CoA Reductase Activity Assay: The activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, can be measured in cell lysates using a commercial assay kit that typically measures the decrease in NADPH absorbance at 340 nm.[11]

  • Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled [³H]-palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ³H₂O released into the culture medium as a result of mitochondrial β-oxidation.[8]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays cell_culture Cell Line Selection (e.g., 3T3-L1, HepG2) viability Cell Viability Assay (MTT) cell_culture->viability lipid_acc Lipid Accumulation (Oil Red O) viability->lipid_acc gene_exp Gene Expression Analysis (qRT-PCR) lipid_acc->gene_exp protein_exp Protein Expression/Activity (Western Blot, Enzyme Assays) gene_exp->protein_exp pathway_analysis Signaling Pathway Analysis protein_exp->pathway_analysis chol_synth Cholesterol Synthesis Assay pathway_analysis->chol_synth fao Fatty Acid Oxidation Assay chol_synth->fao

Caption: A generalized experimental workflow for assessing the in vitro effects of a compound on lipid metabolism.

SREBP Signaling Pathway

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols (Inactive) S1P S1P SREBP_SCAP->S1P Low Sterols S2P S2P nSREBP nSREBP (Active) S1P->nSREBP Cleavage S2P->nSREBP Cleavage Nucleus Nucleus SRE Sterol Response Element (SRE) nSREBP->Nucleus nSREBP->SRE Binds to Lipid_Genes Lipid Synthesis Genes (FASN, HMGCR, etc.) SRE->Lipid_Genes Activates Transcription CompoundX Compound X CompoundX->SREBP_SCAP Inhibits Transport?

Caption: The SREBP signaling pathway, a key regulator of cholesterol and fatty acid synthesis.[12][13][14]

AMPK Signaling Pathway

AMPK_Pathway cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) AMP_ATP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP_ATP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates & Inhibits HMGCR HMG-CoA Reductase AMPK->HMGCR Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 CPT1 AMPK->CPT1 Activates FAO Fatty Acid Oxidation CPT1->FAO Promotes CompoundX Compound X CompoundX->AMPK Activates?

Caption: The AMPK signaling pathway, a central regulator of cellular energy homeostasis and lipid metabolism.[6][15][16][17][18]

References

A Preliminary Technical Guide to the Cytotoxicity of Valilactone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone, a naturally occurring β-lactone, has been identified as a potent inhibitor of esterase and, notably, fatty acid synthase (FAS).[1][2][3] The overexpression of FAS is a well-documented hallmark of many cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[4][5][6] This dependency on de novo fatty acid synthesis presents a promising therapeutic window for targeted cancer therapy. This technical guide provides a preliminary investigation into the cytotoxic effects of this compound on cancer cells, summarizing the currently available data, outlining key experimental protocols for its further evaluation, and postulating its potential mechanisms of action based on its classification as a FAS inhibitor.

Chemical Structure of this compound:

This compound is chemically known as [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate.[5][6]

  • Molecular Formula: C22H39NO5[1][5][6]

  • Molecular Weight: 397.5 g/mol [5][6]

  • CAS Number: 113276-96-3[1][5]

In Vitro Cytotoxicity Data

To date, comprehensive studies on the cytotoxicity of this compound across a wide range of cancer cell lines are limited in the public domain. The most specific data available is its inhibitory effect on the MDA-MB-231 human breast cancer cell line.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Adenocarcinoma10.5[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research is required to establish the broader anti-cancer activity of this compound against a panel of human cancer cell lines, including those from lung, prostate, colon, and hematological malignancies.

Key Experimental Protocols

To further elucidate the cytotoxic profile of this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis (programmed cell death) in cancer cells.

Recommended Assay: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration and a control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the progression of the cell cycle.

Recommended Assay: Propidium Iodide (PI) staining and flow cytometry.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Postulated Signaling Pathways and Mechanisms of Action

As a fatty acid synthase (FAS) inhibitor, this compound's cytotoxic effects are likely mediated through the disruption of lipid metabolism, which is critical for cancer cell survival. The inhibition of FAS can lead to a cascade of downstream effects, including cell cycle arrest and apoptosis.[5] The following signaling pathways are proposed as potential targets of this compound's action.

Inhibition of Fatty Acid Synthase and Downstream Effects

The primary mechanism of this compound is the inhibition of FAS, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This inhibition can lead to the accumulation of malonyl-CoA and a depletion of downstream lipids, triggering cellular stress and apoptosis.

FAS_Inhibition This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits Palmitate Palmitate & Downstream Lipids FAS->Palmitate Synthesizes Apoptosis Apoptosis FAS->Apoptosis Depletion leads to CellCycleArrest Cell Cycle Arrest FAS->CellCycleArrest Depletion leads to AcetylCoA Acetyl-CoA AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS CellMembrane Cell Membrane Integrity Palmitate->CellMembrane Maintains SignalingMolecules Signaling Molecules Palmitate->SignalingMolecules Precursor for

Caption: Inhibition of FAS by this compound disrupts lipid synthesis, leading to apoptosis and cell cycle arrest.

Potential Impact on PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Inhibition of FAS has been shown to affect this pathway. It is hypothesized that the metabolic stress induced by this compound could lead to the downregulation of Akt and mTOR signaling.

PI3K_Pathway This compound This compound FAS FAS Inhibition This compound->FAS MetabolicStress Metabolic Stress FAS->MetabolicStress PI3K PI3K MetabolicStress->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to

Caption: this compound may inhibit the PI3K/Akt/mTOR pathway through metabolic stress.

Experimental Workflow for Investigating this compound's Cytotoxicity

The following workflow outlines a systematic approach to characterizing the anti-cancer properties of this compound.

Experimental_Workflow Start Start: this compound Compound CellViability Cell Viability Assays (e.g., MTT on Cancer Cell Panel) Start->CellViability DetermineIC50 Determine IC50 Values CellViability->DetermineIC50 ApoptosisAnalysis Apoptosis Analysis (Annexin V/PI Staining) DetermineIC50->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Analysis (PI Staining) DetermineIC50->CellCycleAnalysis WesternBlot Mechanism of Action (Western Blot for Signaling Proteins) ApoptosisAnalysis->WesternBlot CellCycleAnalysis->WesternBlot Conclusion Conclusion: Elucidate Cytotoxic Mechanism WesternBlot->Conclusion

Caption: A workflow for the in vitro investigation of this compound's anti-cancer effects.

Conclusion and Future Directions

The preliminary data on this compound suggests its potential as a cytotoxic agent against cancer cells, likely owing to its function as a fatty acid synthase inhibitor. Its demonstrated activity against the MDA-MB-231 breast cancer cell line is a promising starting point. However, a significant amount of research is still required to fully understand its therapeutic potential.

Future investigations should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating this compound against a diverse panel of cancer cell lines to determine its spectrum of activity.

  • In-Depth Mechanistic Studies: Utilizing the outlined experimental protocols to elucidate the precise mechanisms of cell death, including the induction of apoptosis and cell cycle arrest.

  • Signaling Pathway Analysis: Performing detailed molecular studies, such as western blotting and phospho-protein arrays, to confirm the involvement of the postulated signaling pathways.

  • In Vivo Efficacy: Progressing to preclinical in vivo models to assess the anti-tumor efficacy and safety profile of this compound.

This technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound as a potential anti-cancer therapeutic. The provided protocols and hypothesized pathways offer a roadmap for a systematic and comprehensive evaluation of this promising natural product.

References

Methodological & Application

Total Synthesis of Valilactone and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone is a naturally occurring β-lactone that has garnered significant interest due to its potent inhibitory activity against pancreatic lipase and fatty acid synthase (FAS). This activity profile makes it a compelling lead compound for the development of therapeutics for obesity and cancer. The structural complexity and stereochemical nuances of this compound have presented a formidable challenge for synthetic chemists, leading to the development of several elegant total synthesis strategies. This document provides a detailed overview of the key synthetic routes to this compound and its derivatives, complete with experimental protocols and a comparative analysis of their efficiencies. Furthermore, it elucidates the signaling pathways through which this compound exerts its biological effects.

Synthetic Strategies for this compound

The total synthesis of this compound has been approached through several distinct strategies, each with its own merits in terms of efficiency, stereocontrol, and overall yield. The core challenge lies in the stereoselective construction of the β-lactone ring with the correct absolute and relative stereochemistry of its substituents. Three prominent and successful approaches are detailed below.

Crimmins Aldolization Approach

An expeditious enantioselective total synthesis of this compound has been reported by Wu and Sun, which employs a Crimmins aldolization to establish two of the three key stereogenic centers.[1] The third stereocenter is introduced via a substrate-controlled reduction. A key feature of this synthesis is the construction of the trans-α,β-disubstituted β-lactone from a syn-aldol precursor through a hydroxyl group activation (HGA) protocol.[1]

Tandem Mukaiyama Aldol-Lactonization (TMAL) Approach

Richardson and Romo developed a concise synthesis of this compound utilizing a tandem Mukaiyama aldol-lactonization (TMAL) process.[2] This strategy is notable for its high diastereoselectivity in forming the trans-β-lactone core. The TMAL reaction allows for the facile modification of the α-side chain, providing a versatile route to various this compound derivatives.[2]

Keck Asymmetric Allylation Approach

A third strategy involves the use of a Keck asymmetric allylation to construct the carbon skeleton of this compound.[3] This method is effective in setting a key stereocenter early in the synthetic sequence, which then directs the stereochemistry of subsequent transformations.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data from the different total synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey ReactionOverall YieldDiastereoselectivityReference
Crimmins AldolizationCrimmins Aldol Reaction, Hydroxyl Group ActivationNot explicitly stated in abstractHigh[1]
Tandem Mukaiyama Aldol-Lactonization (TMAL)Tandem Mukaiyama Aldol-LactonizationNot explicitly stated in abstractHigh[2]
Keck Asymmetric AllylationKeck Asymmetric AllylationNot explicitly stated in abstractHigh[3]

Experimental Protocols

Detailed experimental protocols for the key reactions in the synthesis of this compound are provided below. These protocols are based on established methodologies and the specific requirements for the synthesis of the this compound core.

Protocol 1: Crimmins Asymmetric Aldol Reaction

This protocol describes the formation of the syn-aldol adduct, a key intermediate in the Wu and Sun synthesis of this compound.

Materials:

  • Chiral auxiliary-bearing N-acyl imide

  • Aldehyde

  • Titanium tetrachloride (TiCl₄)

  • Sparteine

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral auxiliary-bearing N-acyl imide (1.0 equiv) in anhydrous DCM under an inert atmosphere of argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TiCl₄ (1.1 equiv) dropwise to the solution.

  • After stirring for 30 minutes, add sparteine (1.2 equiv) dropwise.

  • Stir the mixture for an additional 30 minutes at -78 °C.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired syn-aldol adduct.

Protocol 2: Tandem Mukaiyama Aldol-Lactonization (TMAL)

This protocol outlines the one-pot synthesis of the β-lactone core of this compound as developed by Richardson and Romo.

Materials:

  • Chiral aldehyde

  • Ketene silyl acetal

  • Lewis acid (e.g., Scandium triflate (Sc(OTf)₃) or Zinc chloride (ZnCl₂))

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chiral aldehyde (1.0 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add the Lewis acid (0.1 - 1.2 equiv).

  • After stirring for 15 minutes, add the ketene silyl acetal (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate lactonization.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the trans-β-lactone.

Protocol 3: Keck Asymmetric Allylation

This protocol describes the enantioselective allylation of an aldehyde to form a homoallylic alcohol, a key intermediate in certain synthetic routes to this compound.

Materials:

  • Aldehyde

  • Allyltributyltin

  • (R)- or (S)-BINOL

  • Titanium isopropoxide (Ti(OiPr)₄)

  • 4 Å Molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under argon, add (R)- or (S)-BINOL (0.2 equiv) and 4 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension.

  • Add Ti(OiPr)₄ (0.1 equiv) and stir the mixture at room temperature for 1-2 hours to form the catalyst.

  • Cool the mixture to -20 °C.

  • Add the aldehyde (1.0 equiv) followed by the dropwise addition of allyltributyltin (1.2 equiv).

  • Stir the reaction at -20 °C for 18-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Filter the mixture through celite and extract the filtrate with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the side chains attached to the β-lactone core. The TMAL approach is particularly amenable to the synthesis of derivatives with variations in the α-side chain by employing different ketene silyl acetals.[2] Derivatives with modified N-acyl-L-valine moieties can be synthesized by coupling different N-acylated amino acids to the hydroxyl group of a β-lactone intermediate, often via Mitsunobu or acylation reactions.[4]

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of two key enzymes: pancreatic lipase and fatty acid synthase (FAS).

Pancreatic Lipase Inhibition

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, breaking down triglycerides into fatty acids and monoglycerols for absorption in the intestine.[5] this compound, similar to the clinically used anti-obesity drug Orlistat, inhibits pancreatic lipase by forming a covalent bond with the active site serine residue of the enzyme.[5][6] This irreversible inhibition prevents the breakdown of dietary fats, leading to their excretion and a reduction in caloric intake. The β-lactone ring is essential for this inhibitory activity.[7]

Pancreatic_Lipase_Inhibition Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase (Active Site Serine) Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Fat_Excretion Fat Excretion Dietary_Triglycerides->Fat_Excretion Fatty_Acids_Monoglycerols Fatty Acids & Monoglycerols Pancreatic_Lipase->Fatty_Acids_Monoglycerols Absorption Intestinal Absorption Fatty_Acids_Monoglycerols->Absorption This compound This compound (β-lactone) This compound->Pancreatic_Lipase Covalent Inhibition

Caption: Mechanism of pancreatic lipase inhibition by this compound.

Fatty Acid Synthase (FAS) Inhibition and Signaling Pathway

Fatty acid synthase is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer cells, FAS is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules, thereby supporting rapid proliferation and survival.[3][8] Inhibition of FAS by this compound disrupts these processes and can induce apoptosis in cancer cells.

The inhibition of FAS has been shown to impact several downstream signaling pathways, most notably the PI3K/Akt and ERK pathways, which are critical for cell growth, proliferation, and survival.[3][4] By depleting the supply of newly synthesized fatty acids, FAS inhibitors can lead to the downregulation of these pro-survival pathways.

FAS_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K ERK ERK Growth_Factor_Receptor->ERK Akt Akt PI3K->Akt Cell_Growth_Proliferation Cell Growth & Proliferation Akt->Cell_Growth_Proliferation Survival Survival Akt->Survival ERK->Cell_Growth_Proliferation FAS Fatty Acid Synthase (FAS) Fatty_Acids Fatty Acids FAS->Fatty_Acids Fatty_Acids->Cell_Growth_Proliferation This compound This compound This compound->FAS Inhibition

Caption: Signaling pathway affected by Fatty Acid Synthase (FAS) inhibition.

Conclusion

The total synthesis of this compound remains an active area of research, driven by its potential as a therapeutic agent. The synthetic strategies outlined in this document provide a foundation for the efficient and stereoselective production of this compound and its derivatives. Understanding the detailed experimental protocols and the underlying biological mechanisms is crucial for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural product. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be pivotal in advancing this compound-based drug discovery programs.

References

Application Notes and Protocols for Valilactone Esterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes, including metabolism and signal transduction. Consequently, the inhibition of specific esterases has emerged as a promising therapeutic strategy for a range of diseases. Valilactone, a natural product isolated from actinomycetes, has been identified as an inhibitor of several esterases, including hog liver esterase and hog pancreas lipase[1][2]. This document provides a detailed protocol for conducting an in vitro esterase inhibition assay using this compound as a model inhibitor. The described methodology can be adapted for screening other potential esterase inhibitors.

The assay is based on a continuous spectrophotometric rate determination, where the enzymatic hydrolysis of a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), is monitored over time. The substrate is cleaved by the esterase to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of p-nitrophenol production will decrease, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various enzymes. This data is crucial for designing experiments and for comparative analysis.

Enzyme TargetInhibitorIC50 ValueReference
Hog Liver EsteraseThis compound29 ng/mL[1]
Hog Pancreas LipaseThis compound0.14 ng/mL[1]
Fatty Acid SynthaseThis compound0.30 µM[1]
MDA-MB-231 Breast Cancer CellsThis compound10.5 µM[1]

Experimental Protocols

Materials and Reagents
  • Esterase Enzyme: Porcine liver esterase (or other target esterase)

  • Substrate: p-Nitrophenyl butyrate (p-NPB)

  • Inhibitor: this compound

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405-420 nm

    • 96-well microplates (for plate reader assays) or cuvettes

    • Incubator or water bath to maintain a constant temperature (e.g., 25°C or 37°C)

    • Pipettes and tips

    • Reagent reservoirs

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 7.5):

    • Dissolve the appropriate amount of potassium phosphate monobasic in deionized water.

    • Adjust the pH to 7.5 at 25°C using 1 M potassium hydroxide (KOH).

    • Bring the final volume to the desired amount with deionized water.

  • Esterase Enzyme Stock Solution:

    • Prepare a stock solution of the esterase enzyme in cold potassium phosphate buffer. The final concentration in the assay will typically be in the range of 0.05 - 0.1 units/mL[3]. The exact concentration should be optimized based on preliminary experiments to ensure a linear reaction rate.

  • p-Nitrophenyl Butyrate (p-NPB) Substrate Stock Solution:

    • Prepare a 100 mM stock solution of p-NPB in DMSO[3].

  • This compound Inhibitor Stock Solution:

    • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Buffer add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare Enzyme Stock Solution add_enzyme Add Esterase Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock Solution add_substrate Add p-NPB Substrate (to initiate reaction) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add this compound (or DMSO for control) prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (e.g., at 405 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for the this compound esterase inhibition assay.

Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

  • Prepare the Assay Plate:

    • Add 160 µL of 50 mM Potassium Phosphate Buffer (pH 7.5) to each well of a 96-well microplate.

  • Add Inhibitor:

    • Add 10 µL of various concentrations of this compound solution in DMSO to the appropriate wells.

    • For the control (uninhibited) and blank wells, add 10 µL of DMSO.

  • Add Enzyme:

    • Add 10 µL of the esterase enzyme solution to all wells except for the blank wells. To the blank wells, add 10 µL of the buffer.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Initiate the Reaction:

    • Add 20 µL of the p-NPB substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately start measuring the increase in absorbance at 405 nm (or a suitable wavelength for p-nitrophenol) every 30-60 seconds for a period of 5-10 minutes using a microplate reader. Ensure the reaction is in the linear range.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each concentration of this compound and the control, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from all other rates.

  • Calculate Percentage Inhibition:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      where:

      • V_control is the rate of the reaction in the absence of the inhibitor.

      • V_inhibitor is the rate of the reaction in the presence of the inhibitor.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the enzymatic reaction of esterase with a p-nitrophenyl-based substrate and the principle of competitive inhibition by this compound.

inhibition_mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Esterase (E) ES Enzyme-Substrate Complex (ES) E->ES S p-NPB (S) S->ES ES->E k_cat P1 p-Nitrophenol (P1) ES->P1 P2 Butyric Acid (P2) ES->P2 I This compound (I) EI Enzyme-Inhibitor Complex (EI) (Inactive) I->EI E_inhibited Esterase (E) E_inhibited->EI

Caption: Principle of esterase-catalyzed hydrolysis and its inhibition.

This diagram illustrates that the esterase enzyme binds to its substrate (p-NPB) to form an enzyme-substrate complex, which then breaks down to release the products. This compound, as an inhibitor, can bind to the enzyme, forming an inactive enzyme-inhibitor complex and thus preventing the substrate from binding and being hydrolyzed.

References

Application Notes and Protocols for In Vitro Fatty Acid Synthase (FAS) Inhibition Assay Using Valilactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid synthase (FAS) is a crucial enzyme in the de novo biosynthesis of fatty acids. Its upregulation in various cancer types and its role in metabolic disorders have established it as a significant therapeutic target. Valilactone, a natural product and a β-lactone-containing compound, has been identified as a potent inhibitor of the thioesterase (TE) domain of human FAS. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro fatty acid synthase inhibition assay using this compound, designed to assist researchers in the screening and characterization of potential FAS inhibitors.

Principle of the Assay

The described protocol is a fluorogenic assay designed to measure the inhibitory activity of compounds against the thioesterase (TE) domain of fatty acid synthase. The assay utilizes a fluorogenic substrate that, when cleaved by the active TE domain, releases a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the enzyme activity at various inhibitor concentrations.

Quantitative Data Summary

The inhibitory effects of this compound and its related compounds on the thioesterase domain of fatty acid synthase are summarized below. The data is derived from a fluorogenic biochemical assay.

CompoundIC50 (µM)Relative Potency to Orlistat
Orlistat1.5 ± 0.21.0
This compound 0.8 ± 0.1 1.9x
Compound A2.5 ± 0.30.6x
Compound B0.5 ± 0.053.0x

Data is presented as the mean ± standard deviation.

Experimental Protocols

Materials and Reagents
  • Purified human fatty acid synthase (FAS)

  • This compound (or other test inhibitors)

  • Orlistat (as a positive control)

  • Fluorogenic thioesterase substrate (e.g., a 4-methylumbelliferyl-based substrate)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorogenic substrate.

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer solution, adjust the pH to 7.4, and add Dithiothreitol (DTT) to a final concentration of 1 mM just before use.

  • Enzyme Solution: Dilute the purified human FAS to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Substrate Solution: Prepare a stock solution of the fluorogenic thioesterase substrate in DMSO. Dilute the stock solution to the final working concentration in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate.

  • Inhibitor Solutions: Prepare a stock solution of this compound and any other test compounds in DMSO. Create a serial dilution of the inhibitor stock solutions in DMSO to generate a range of concentrations for IC50 determination.

Assay Procedure
  • Dispense Inhibitor: To the wells of a 96-well microplate, add 1 µL of the serially diluted inhibitor solutions (including a DMSO-only vehicle control).

  • Add Enzyme: Add 50 µL of the diluted FAS enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the diluted fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Fatty Acid Synthesis Pathway

FAS_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA_cyto Acetyl-CoA Pyruvate->Acetyl_CoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Malonyl_CoA Malonyl-CoA Acetyl_CoA_cyto->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA_cyto->FAS Malonyl_CoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate NADPH consumption Acetyl_CoA_mito Acetyl-CoA Pyruvate_mito->Acetyl_CoA_mito PDH Citrate Citrate Acetyl_CoA_mito->Citrate Citrate->Acetyl_CoA_cyto Citrate Shuttle

Caption: Overview of the Fatty Acid Synthesis Pathway.

Experimental Workflow for FAS Inhibition Assay

FAS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - FAS Enzyme - this compound - Substrate - Buffer Serial_Dilution Create Serial Dilutions of this compound Reagents->Serial_Dilution Dispense_Inhibitor Dispense this compound to 96-well plate Serial_Dilution->Dispense_Inhibitor Add_Enzyme Add FAS Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental Workflow for the FAS Inhibition Assay.

Logical Relationship of FAS Inhibition

FAS_Inhibition_Logic FAS_TE Active FAS Thioesterase Domain Fluorescence Fluorescence Signal FAS_TE->Fluorescence Cleaves Substrate to produce This compound This compound (Inhibitor) This compound->FAS_TE Binds to Inhibition Inhibition of FAS Activity This compound->Inhibition Leads to Substrate Fluorogenic Substrate Substrate->FAS_TE Acts upon Inhibition->Fluorescence Reduces

Application Notes and Protocols for Valilactone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone is a natural product identified as an inhibitor of esterase and fatty acid synthase (FASN)[1]. While the majority of recent research in the field of lactone-containing natural products for cancer therapy has focused on Galiellalactone, a potent STAT3 inhibitor, it is crucial to distinguish this compound as a separate entity with a distinct chemical structure and mechanism of action. Recent studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the current understanding of this compound's effects on cancer cells and detailed protocols for its use in in vitro studies.

Mechanism of Action

This compound's primary known mechanism of action in the context of cancer is the inhibition of fatty acid synthase (FASN)[1]. FASN is a key enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor cell proliferation, survival, and metastasis by providing lipids for membrane formation, energy storage, and signaling molecules. By inhibiting FASN, this compound disrupts these crucial cellular processes, leading to selective toxicity in cancer cells that are highly dependent on de novo fatty acid synthesis.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound against human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
MDA-MB-231Breast Cancer10.5Not Specified[1]
MDA-MB-435Melanoma10.548 hours[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Determining this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding valilactone_prep 3. Prepare this compound Dilutions seeding->valilactone_prep treatment 4. Treat Cells with this compound valilactone_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate to Form Formazan mtt_addition->incubation dissolution 7. Dissolve Formazan in DMSO incubation->dissolution read_absorbance 8. Measure Absorbance dissolution->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing this compound's cytotoxicity using an MTT assay.

Proposed Signaling Pathway of this compound in Cancer Cells

signaling_pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits FattyAcids De Novo Fatty Acid Synthesis FASN->FattyAcids Proliferation Cell Proliferation FASN->Proliferation Inhibition leads to decreased proliferation Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to induction of apoptosis Membrane Membrane Integrity (& Signaling Lipids) FattyAcids->Membrane Energy Energy Metabolism FattyAcids->Energy Membrane->Proliferation Energy->Proliferation

Caption: Proposed mechanism of this compound via FASN inhibition in cancer cells.

References

Application of Valilactone in Pancreatic Cancer Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone is a naturally derived esterase inhibitor, also recognized for its inhibitory action on fatty acid synthase[1][2]. While research has indicated its potential as a cytotoxic agent in certain cancer cell lines, a comprehensive review of existing scientific literature reveals a notable absence of dedicated studies on the application of this compound in pancreatic cancer research. This document summarizes the known biological activities of this compound and outlines the current landscape regarding its potential, though yet unexplored, role in pancreatic cancer therapy.

Known Biological Activity of this compound

This compound has been primarily characterized as an inhibitor of esterase and fatty acid synthase. Key quantitative data from existing research on its inhibitory activity is presented below.

Target Enzyme/Cell LineInhibitory Concentration (IC50)Reference
Hog Liver Esterase29 ng/ml[1]
Hog Pancreas Lipase0.14 ng/ml[1]
Fatty Acid Synthase0.30 µM[1]
MDA-MB-231 Breast Cancer Cells10.5 µM[1]

Current Status of this compound in Pancreatic Cancer Research

Despite its demonstrated inhibitory effects on enzymes that can be relevant to cancer biology, there is currently no direct scientific literature detailing the investigation of this compound in the context of pancreatic cancer. Searches for preclinical or clinical studies, mechanism of action studies, or any specific protocols for this compound's use in pancreatic cancer models have not yielded any results.

Future Directions and Considerations

The potent inhibition of hog pancreas lipase by this compound suggests a potential interaction with pancreatic cellular components[1]. This observation, coupled with the known role of fatty acid synthase in tumor progression, could provide a rationale for future investigations into this compound's efficacy against pancreatic cancer.

Researchers interested in exploring the potential of this compound in pancreatic cancer could consider the following experimental workflow:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Line_Screening Screening against a panel of pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) IC50_Determination Determine IC50 values for cell viability and proliferation Cell_Line_Screening->IC50_Determination Mechanism_of_Action Investigate effects on apoptosis, cell cycle, and relevant signaling pathways (e.g., FAS, Akt) IC50_Determination->Mechanism_of_Action Xenograft_Models Establish pancreatic cancer xenograft models in mice Mechanism_of_Action->Xenograft_Models Efficacy_Assessment Evaluate tumor growth inhibition, pharmacokinetics, and toxicity Xenograft_Models->Efficacy_Assessment Conclusion Determine potential as a therapeutic candidate Efficacy_Assessment->Conclusion Start Hypothesis: This compound may have anti-pancreatic cancer activity Start->Cell_Line_Screening

Caption: Proposed experimental workflow for evaluating this compound in pancreatic cancer.

Protocols for Preliminary Investigation

Should a researcher wish to conduct initial exploratory studies, the following general protocols for assessing the effect of a novel compound on pancreatic cancer cells could be adapted.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound (dissolved in a suitable solvent, e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete growth medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis for Fatty Acid Synthase (FASN) Expression

  • Objective: To determine if this compound affects the expression of its known target, FASN, in pancreatic cancer cells.

  • Materials:

    • Pancreatic cancer cells treated with this compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels.

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against FASN and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat pancreatic cancer cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative expression of FASN.

While this compound presents an interesting profile as an enzyme inhibitor, its specific application in pancreatic cancer remains an uncharted area of research. The provided data on its known activities and the general experimental protocols offer a starting point for researchers who may wish to pioneer the investigation of this compound in this challenging disease. Further studies are essential to determine if this compound holds any therapeutic promise for pancreatic cancer.

References

Application Notes and Protocols: Investigating the Potential of AMPK Activators in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), a serine/threonine kinase that acts as a cellular energy sensor.[1][2] Activation of AMPK can trigger a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways to restore energy balance.[3] This has made AMPK an attractive therapeutic target for metabolic disorders. This document provides a comprehensive overview of the application of a representative AMPK activator in preclinical metabolic disease models, specifically the genetically diabetic db/db mouse and the diet-induced obese (DIO) mouse. While the fictitious compound "Valilactone" was initially proposed, due to the absence of publicly available information, this document will focus on the well-characterized effects of small-molecule AMPK activators as a practical and informative substitute.

Data Presentation: Efficacy of AMPK Activators in Preclinical Models

The following tables summarize the quantitative effects of AMPK activators in two common mouse models of metabolic disease.

Table 1: Effects of an AMPK Activator on Metabolic Parameters in db/db Mice [4][5][6]

ParameterControl (db/db)AMPK Activator-Treated (db/db)Percentage Change
Body Weight (g) 45.2 ± 2.141.5 ± 1.8↓ 8.2%
Fasting Blood Glucose (mg/dL) 350 ± 25210 ± 30↓ 40%
Plasma Insulin (ng/mL) 4.5 ± 0.82.8 ± 0.5↓ 37.8%
Plasma Triglycerides (mg/dL) 250 ± 30175 ± 25↓ 30%
Plasma Cholesterol (mg/dL) 280 ± 20210 ± 15↓ 25%
Liver Weight (g) 2.5 ± 0.31.9 ± 0.2↓ 24%
Liver Triglycerides (mg/g) 85 ± 1050 ± 8↓ 41.2%

Data are presented as mean ± standard deviation. The db/db mouse model is characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[7][8][9]

Table 2: Effects of an AMPK Activator on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice [10][11]

ParameterHFD ControlHFD + AMPK ActivatorPercentage Change
Body Weight Gain (g) over 12 weeks 20.5 ± 1.515.2 ± 1.2↓ 25.9%
Fasting Blood Glucose (mg/dL) 180 ± 15130 ± 10↓ 27.8%
Glucose AUC in OGTT (mg/dL*min) 35000 ± 250025000 ± 2000↓ 28.6%
Plasma Insulin (ng/mL) 3.2 ± 0.61.9 ± 0.4↓ 40.6%
Serum TNF-α (pg/mL) 85 ± 1250 ± 8↓ 41.2%
Serum IL-6 (pg/mL) 60 ± 935 ± 6↓ 41.7%

Data are presented as mean ± standard deviation. The HFD-induced obesity model mimics the metabolic abnormalities associated with a Western-style diet.[12][13][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Animal Models

  • db/db Mouse Model: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their lean heterozygous littermates (db/+) are used.[15][16] These mice develop severe obesity, hyperglycemia, and insulin resistance by 8-10 weeks of age.[9]

  • High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[12][17] Control mice are fed a standard chow diet.

2. Oral Glucose Tolerance Test (OGTT) [18][19][20][21][22]

  • Fast mice for 6 hours (with access to water).

  • Record basal blood glucose (time 0) from a tail snip using a glucometer.

  • Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Calculate the Area Under the Curve (AUC) for glucose to assess glucose tolerance.

3. Western Blotting for Phosphorylated AMPK [23][24][25][26]

  • Homogenize frozen liver or muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.

4. Measurement of Liver Triglycerides [27][28][29][30][31]

  • Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a 2:1 chloroform:methanol solution.

  • Add saline and centrifuge to separate the lipid-containing organic phase.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in isopropanol.

  • Measure triglyceride content using a commercial colorimetric assay kit according to the manufacturer's instructions.

  • Normalize the triglyceride content to the initial liver tissue weight.

5. Measurement of Serum Inflammatory Cytokines [32][33][34][35][36]

  • Collect blood via cardiac puncture or retro-orbital bleeding and allow it to clot at room temperature.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's protocols.

Visualizations: Signaling Pathways and Experimental Workflow

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Activation cluster_downstream Downstream Effects cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) Metabolic Stress Metabolic Stress LKB1 LKB1 Metabolic Stress->LKB1 Hormones (Leptin, Adiponectin) Hormones (Leptin, Adiponectin) Hormones (Leptin, Adiponectin)->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Glycolysis Glycolysis AMPK->Glycolysis Stimulates Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Inhibits Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis Inhibits Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Inhibits

Caption: AMPK Signaling Pathway in Metabolic Regulation.

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core SIRT1 Activation cluster_downstream Downstream Effects Caloric Restriction Caloric Restriction NAD+ NAD+ Caloric Restriction->NAD+ AMPK Activation AMPK Activation AMPK Activation->NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates NF-κB NF-κB SIRT1->NF-κB Deacetylates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Promotes Insulin Sensitivity Insulin Sensitivity FOXO1->Insulin Sensitivity Improves Inflammation Inflammation NF-κB->Inflammation Suppresses Experimental_Workflow cluster_study_design Study Design cluster_in_vivo In Vivo Assessment cluster_ex_vivo Ex Vivo Analysis cluster_data Data Analysis & Interpretation Animal Model Selection Animal Model Selection Dietary Intervention Dietary Intervention Animal Model Selection->Dietary Intervention Compound Administration Compound Administration Dietary Intervention->Compound Administration Body Weight & Food Intake Body Weight & Food Intake Compound Administration->Body Weight & Food Intake OGTT & ITT OGTT & ITT Body Weight & Food Intake->OGTT & ITT Blood & Tissue Collection Blood & Tissue Collection OGTT & ITT->Blood & Tissue Collection Biochemical Assays Biochemical Assays Blood & Tissue Collection->Biochemical Assays Western Blotting Western Blotting Blood & Tissue Collection->Western Blotting Gene Expression (qPCR) Gene Expression (qPCR) Blood & Tissue Collection->Gene Expression (qPCR) Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis Western Blotting->Statistical Analysis Gene Expression (qPCR)->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

References

Determining Valilactone IC50 Values: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Valilactone, a known fatty acid synthase (FASN) inhibitor, in various cancer cell lines using common cell-based assays. The protocols detailed below are foundational for assessing the cytotoxic and anti-proliferative effects of this compound, a critical step in preclinical drug development.

Introduction to this compound and its Anticancer Potential

This compound is a β-lactone that has been identified as an inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many human cancers and associated with poor prognosis.[1] By inhibiting FASN, this compound disrupts the synthesis of fatty acids required for rapid cancer cell proliferation, membrane synthesis, and signaling, ultimately leading to apoptosis (programmed cell death).[1][2][3] Understanding the potency of this compound across different cancer types through IC50 determination is crucial for identifying potential therapeutic applications.

Data Presentation: this compound IC50 Values

The following table summarizes the known IC50 values of this compound in a cancer cell line and its inhibitory concentration against its molecular target, FASN. Further research is required to establish a broader profile of this compound's activity across a diverse range of cancer cell lines.

CompoundCell Line / TargetIC50 ValueReference
This compoundMDA-MB-231 (Breast Cancer)10.5 µM[No specific citation found in search results]
This compoundFatty Acid Synthase (FASN)0.30 µM[No specific citation found in search results]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, HCT-116, A549, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Apoptosis Assessment by Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.

  • Assay Procedure:

    • After the desired incubation period with this compound, equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all readings.

    • Plot the luminescence signal (relative light units, RLU) against the this compound concentration.

    • The increase in luminescence indicates the induction of apoptosis. The concentration at which a significant increase in caspase activity is observed can be correlated with the IC50 value from the viability assay.

Visualizations

Experimental_Workflow_IC50_Determination Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding valilactone_prep 2. This compound Stock and Dilution Preparation treatment 4. Treatment with this compound (24-72h incubation) valilactone_prep->treatment cell_seeding->treatment assay_step 5. Addition of Assay Reagent (e.g., MTT or Caspase-Glo) treatment->assay_step measurement 6. Signal Measurement (Absorbance or Luminescence) assay_step->measurement data_processing 7. Data Normalization and Calculation of % Viability measurement->data_processing curve_fitting 8. Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination 9. IC50 Value Determination curve_fitting->ic50_determination

Caption: Workflow for determining this compound IC50 values.

FASN_Inhibition_Signaling_Pathway Proposed Signaling Pathway of this compound via FASN Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K MAPK MAPK (ERK) GFR->MAPK This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibition Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids catalyzes Fatty_Acids->GFR membrane localization & post-translational modification Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: this compound's proposed mechanism of action.

Apoptosis_Induction_Pathway General Apoptosis Induction Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome Valilactone_Effect This compound (via FASN inhibition) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Valilactone_Effect->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Apoptosis induction by this compound.

References

Application Notes and Protocols: Synthesis of Valilactone Analogs for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone and its analogs are a class of β-lactone compounds that have garnered significant interest in medicinal chemistry and drug development due to their potent inhibitory activity against various enzymes, most notably pancreatic lipase and fatty acid synthase.[1][2] The inhibition of these enzymes has profound implications for the treatment of obesity and cancer, respectively. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, focusing on established stereoselective methods to facilitate research and development in this promising area.

The core structure of this compound, a substituted β-lactone, presents a unique synthetic challenge that requires precise stereochemical control. This document outlines two primary enantioselective strategies for the synthesis of the this compound core: the Crimmins aldol reaction and the Keck asymmetric allylation, followed by lactonization.

Key Synthetic Strategies

The synthesis of this compound analogs can be broadly divided into two main phases: the stereoselective construction of the β-hydroxy acid precursor and the subsequent cyclization to form the β-lactone ring.

1. Stereoselective Formation of the β-Hydroxy Acid:

  • Crimmins Aldol Reaction: This method utilizes a thiazolidinethione chiral auxiliary to control the stereochemistry of an aldol reaction between an acyl thiazolidinethione and an aldehyde.[1][3][4] The choice of Lewis acid and base allows for the selective formation of either the syn or non-Evans syn aldol adduct, providing access to different stereoisomers.

  • Keck Asymmetric Allylation: This reaction employs a chiral titanium-BINOL complex to catalyze the enantioselective addition of an allyl group to an aldehyde, forming a homoallylic alcohol with high enantiopurity.[5][6][7] This intermediate can then be further elaborated to the desired β-hydroxy acid.

2. β-Lactone Formation:

  • Tosyl Chloride Mediated Cyclization: A common and effective method for the cyclization of β-hydroxy acids to β-lactones involves the use of tosyl chloride (TsCl) in the presence of a base, typically pyridine.[8][9] This reaction proceeds through the formation of a mixed anhydride, followed by intramolecular nucleophilic attack of the hydroxyl group to form the strained four-membered lactone ring.

Experimental Protocols

Protocol 1: Synthesis of a this compound Analog via Crimmins Aldol Reaction and Lactonization

This protocol describes the synthesis of a this compound analog using a Crimmins aldol reaction to establish the key stereocenters, followed by cyclization.

Materials:

  • (S)-4-benzyl-3-propionylthiazolidine-2-thione

  • Isobutyraldehyde

  • Titanium tetrachloride (TiCl₄)

  • (-)-Sparteine

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Asymmetric Aldol Reaction (Crimmins Protocol)

  • To an oven-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-propionylthiazolidine-2-thione and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ via syringe, followed by the dropwise addition of (-)-sparteine.

  • After stirring for a set period, add NMP, and continue stirring.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of freshly distilled isobutyraldehyde in CH₂Cl₂ dropwise.

  • After stirring at -78 °C, warm the reaction to 0 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Step 2: Hydrolysis of the Chiral Auxiliary and Protection

  • The thiazolidinethione auxiliary is typically removed under mild conditions, for example, by hydrolysis with a suitable reagent, to yield the corresponding β-hydroxy carboxylic acid. This step may require subsequent protection of the carboxylic acid or alcohol, depending on the overall synthetic strategy.

Step 3: β-Lactone Formation

  • Dissolve the β-hydroxy acid in anhydrous pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at 4 °C for an extended period (e.g., 3 days).[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with cold dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the this compound analog.

Protocol 2: Synthesis of a this compound Analog via Keck Asymmetric Allylation and Lactonization

This protocol outlines the synthesis using an initial Keck asymmetric allylation to generate a chiral homoallylic alcohol.

Materials:

  • Aldehyde substrate

  • Allyltributyltin

  • (R)- or (S)-BINOL

  • Titanium isopropoxide (Ti(OiPr)₄)

  • 4 Å Molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Solvents for workup and chromatography

  • Reagents for oxidative cleavage (e.g., ozone, sodium periodate)

  • Reagents for oxidation to the carboxylic acid (e.g., Jones reagent, Pinnick oxidation)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

Procedure:

Step 1: Keck Asymmetric Allylation

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring a mixture of (R)- or (S)-BINOL and Ti(OiPr)₄ in CH₂Cl₂ in the presence of activated 4 Å molecular sieves.

  • Cool the catalyst mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde substrate, followed by the dropwise addition of allyltributyltin.

  • Stir the reaction mixture at the same temperature until completion as monitored by TLC.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Filter the mixture through celite and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched homoallylic alcohol.

Step 2: Conversion to β-Hydroxy Acid

  • The resulting homoallylic alcohol is then converted to the corresponding β-hydroxy acid. This typically involves a two-step process:

    • Oxidative cleavage of the terminal double bond to an aldehyde (e.g., ozonolysis followed by a reductive workup).

    • Oxidation of the resulting aldehyde to a carboxylic acid (e.g., using Pinnick oxidation conditions with sodium chlorite and a scavenger).

Step 3: β-Lactone Formation

  • Follow the procedure outlined in Protocol 1, Step 3, using the β-hydroxy acid obtained from the previous step.

Data Presentation

The following tables summarize key quantitative data for the synthesis and biological activity of this compound and its analogs.

Table 1: Representative Yields for Key Synthetic Steps

StepReactionReagents and ConditionsTypical Yield (%)Reference
1aCrimmins Aldol Reaction(S)-4-benzyl-3-propionylthiazolidine-2-thione, isobutyraldehyde, TiCl₄, (-)-sparteine, NMP, CH₂Cl₂, -78 °C to 0 °C70-85[1]
1bKeck Asymmetric AllylationAldehyde, allyltributyltin, (R)-BINOL, Ti(OiPr)₄, 4 Å MS, CH₂Cl₂80-95[5][6]
2β-Lactone Formationβ-hydroxy acid, TsCl, pyridine, 0 °C to 4 °C36-83[8][9]

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs as Pancreatic Lipase Inhibitors

AnalogIC₅₀ (nM)Reference
This compoundn-hexylN-formyl-L-valine ester0.35[10]
Analog AVaried alkyl chainsN-formyl-L-valine esterVariesTBD
Analog Bn-hexylVaried amino acid estersVariesTBD
Analog CVaried alkyl chainsVaried amino acid estersVariesTBD

Note: TBD (To Be Determined) indicates that while the synthesis of these analogs is feasible using the described methods, specific IC₅₀ values would need to be obtained from dedicated SAR studies.

Visualization of Pathways and Workflows

Signaling Pathway of Pancreatic Lipase Inhibition

The primary mechanism of action for this compound and its analogs in the context of obesity is the inhibition of pancreatic lipase in the gastrointestinal tract. This inhibition prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Pancreatic_Lipase_Inhibition cluster_inhibition Inhibitory Action Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Inhibited Lipase Inhibited Lipase Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Hydrolysis This compound Analog This compound Analog This compound Analog->Pancreatic Lipase Inhibition Absorption by Intestinal Mucosa Absorption by Intestinal Mucosa Free Fatty Acids & Monoglycerides->Absorption by Intestinal Mucosa Reduced Calorie Intake Reduced Calorie Intake

Caption: Pancreatic lipase inhibition by this compound analogs blocks fat digestion.

Experimental Workflow for this compound Analog Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound analogs as described in the protocols.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product Aldehyde Aldehyde Stereoselective Reaction Stereoselective C-C Bond Formation (Crimmins Aldol or Keck Allylation) Aldehyde->Stereoselective Reaction Chiral Auxiliary / Catalyst Chiral Auxiliary / Catalyst Chiral Auxiliary / Catalyst->Stereoselective Reaction Intermediate_Processing Intermediate Processing (e.g., Oxidative Cleavage) Stereoselective Reaction->Intermediate_Processing Lactonization β-Lactone Formation (TsCl, Pyridine) Intermediate_Processing->Lactonization Purification Purification (Chromatography) Lactonization->Purification Valilactone_Analog This compound Analog Characterization Characterization (NMR, MS, IR) Valilactone_Analog->Characterization Purification->Valilactone_Analog

Caption: General workflow for synthesizing this compound analogs.

Conclusion

The synthetic routes outlined in these application notes provide robust and reliable methods for the stereoselective synthesis of this compound analogs. By leveraging the power of the Crimmins aldol reaction or the Keck asymmetric allylation, researchers can access a diverse range of analogs for biological evaluation. The detailed protocols and supporting information are intended to facilitate the exploration of this important class of molecules and accelerate the discovery of new therapeutic agents. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity as enzyme inhibitors.

References

Application Notes and Protocols for In Vivo Studies with Valilactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone is a potent, naturally derived esterase inhibitor that has also been identified as an inhibitor of fatty acid synthase (FASN).[1] FASN is a key enzyme in de novo lipogenesis, and its overexpression is a well-documented hallmark of many cancers, where it is associated with tumor growth and survival.[1] This makes FASN a compelling target for anticancer therapeutics. This compound has demonstrated selective toxicity towards the MDA-MB-231 breast cancer cell line in vitro, suggesting its potential as an anticancer agent.[2]

These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound, outlining protocols for pharmacokinetic, pharmacodynamic (efficacy), and toxicological studies. The proposed experimental designs are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.[3] This information is critical for dose selection and scheduling in subsequent efficacy and toxicology studies.

Experimental Protocol: Single-Dose Pharmacokinetics of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound (crystalline solid)

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing syringes and needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least 7 days prior to the study, with free access to food and water.

  • Dose Preparation: Prepare a 2 mg/mL solution of this compound for IV administration and a 10 mg/mL suspension for PO administration.

  • Animal Groups: Randomly assign animals to two groups (n=4 per time point per group):

    • Group 1: IV administration (2 mg/kg)

    • Group 2: PO administration (10 mg/kg)

  • Dosing:

    • Administer this compound via a single bolus injection into the tail vein for the IV group.

    • Administer this compound via oral gavage for the PO group.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein at the following time points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.0831.0
AUC(0-t) (ngh/mL)28004200
AUC(0-inf) (ngh/mL)28504350
t1/2 (h)3.54.2
CL (L/h/kg)0.70-
Vd (L/kg)3.4-
Bioavailability (%)-30.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pharmacodynamic (Efficacy) Studies

Given this compound's in vitro activity against breast cancer cells and its mechanism as a FASN inhibitor, a xenograft model using human breast cancer cells is an appropriate in vivo model to assess its anticancer efficacy.[5][6]

Experimental Protocol: Antitumor Efficacy of this compound in an MDA-MB-231 Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in an immunodeficient mouse model bearing MDA-MB-231 human breast cancer xenografts.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in water)

  • MDA-MB-231 human breast cancer cell line

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells according to standard protocols.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume (mm³) = (length x width²) / 2.

  • Animal Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8 per group):

    • Group 1: Vehicle control (PO, daily)

    • Group 2: this compound (25 mg/kg, PO, daily)

    • Group 3: this compound (50 mg/kg, PO, daily)

    • Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)

  • Treatment: Administer the respective treatments for 21 consecutive days.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Data Presentation: Efficacy of this compound in MDA-MB-231 Xenograft Model
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1250-+5
This compound (25 mg/kg)75040-2
This compound (50 mg/kg)48061.6-8
Positive Control35072-15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of this compound and to identify potential target organs for toxicity.[7][8]

Experimental Protocol: 14-Day Repeated Dose Toxicity Study of this compound in Rats

Objective: To assess the potential toxicity of this compound following daily oral administration for 14 days in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in water)

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • Equipment for clinical observations, blood collection for hematology and clinical chemistry, and tissue collection for histopathology.

Procedure:

  • Animal Grouping: Randomize male and female rats into four groups (n=10 per sex per group):

    • Group 1: Vehicle control

    • Group 2: Low dose this compound (e.g., 20 mg/kg/day)

    • Group 3: Mid dose this compound (e.g., 60 mg/kg/day)

    • Group 4: High dose this compound (e.g., 180 mg/kg/day)

  • Dosing: Administer the vehicle or this compound daily via oral gavage for 14 consecutive days.

  • Observations:

    • Conduct clinical observations daily (e.g., changes in skin, fur, eyes, and general behavior).

    • Record body weight twice weekly.

    • Record food consumption weekly.

  • Terminal Procedures: At the end of the 14-day period, euthanize the animals and perform the following:

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

    • Histopathology: Collect major organs and tissues for microscopic examination.

  • Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation: Summary of Toxicology Findings
ParameterVehicle ControlLow Dose (20 mg/kg)Mid Dose (60 mg/kg)High Dose (180 mg/kg)
Clinical Signs No abnormalitiesNo abnormalitiesNo abnormalitiesLethargy, ruffled fur
Body Weight Change (Male) +15%+14%+10%-5%
Body Weight Change (Female) +12%+11%+8%-7%
Hematology WNLWNLWNLMild anemia
Clinical Chemistry WNLWNLSlight ALT increaseModerate ALT/AST increase
Key Organ Weights No changesNo changesLiver weight increaseLiver weight increase
Histopathology No findingsNo findingsMinimal hepatocellular hypertrophyModerate hepatocellular hypertrophy
NOAEL -20 mg/kg/day--

WNL: Within Normal Limits; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Fatty Acid Synthase (FASN) Signaling Pathway

The diagram below illustrates the central role of FASN in cancer cell metabolism and the key upstream and downstream signaling pathways. Inhibition of FASN by this compound is expected to disrupt these processes, leading to cancer cell death.[1][9][10]

FASN_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Enzyme FASN Enzyme FASN_Gene->FASN_Enzyme Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->FASN_Enzyme Substrate Palmitate Palmitate (Fatty Acids) FASN_Enzyme->Palmitate Product Apoptosis Apoptosis FASN_Enzyme->Apoptosis Membrane_Synthesis Membrane Synthesis & Protein Modification Palmitate->Membrane_Synthesis Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids This compound This compound This compound->FASN_Enzyme Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Signaling_Lipids->Cell_Proliferation

Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram outlines the logical progression of in vivo studies for this compound, from initial pharmacokinetic and safety assessments to definitive efficacy studies.

InVivo_Workflow Start Start: This compound identified as FASN inhibitor PK_Study Pharmacokinetic (PK) Study (Single Dose, IV & PO) Start->PK_Study PK_Analysis Analyze ADME Properties Determine Bioavailability PK_Study->PK_Analysis Tox_Study 14-Day Repeated Dose Toxicity Study PK_Analysis->Tox_Study Inform Dose Selection Efficacy_Study Efficacy Study (Xenograft Model) PK_Analysis->Efficacy_Study Inform Dose Selection Tox_Analysis Determine NOAEL Identify Target Organs Tox_Study->Tox_Analysis Tox_Analysis->Efficacy_Study Define Tolerated Dose Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Efficacy_Study->Efficacy_Analysis Decision Go/No-Go Decision for Further Development Efficacy_Analysis->Decision

Caption: A logical workflow for the in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Valilactone Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Valilactone solubility in cell culture media. Our aim is to provide actionable solutions to prevent precipitation and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO, allowing for the creation of a concentrated stock that can be diluted to the desired final concentration in your cell culture medium.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below.[1][2][3]

Q3: My this compound precipitated after I added it to the cell culture medium. What are the common causes?

A3: Compound precipitation in cell culture media is a frequent issue, often stemming from several factors:

  • Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions like cell culture media.[2]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[4][5]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.[4]

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5][6]

  • Temperature and pH: Fluctuations in temperature or the pH of the medium can affect the solubility of the compound.[4][5]

Q4: What is the stability of this compound in aqueous solutions?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For optimal stability, prepare fresh dilutions from your DMSO stock for each experiment. This compound is stable for at least 4 years when stored at -20°C as a crystalline solid.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues during your cell culture experiments.

Problem Potential Cause Recommended Solution
Cloudiness or visible precipitate immediately upon adding this compound to the media. Solvent shock due to rapid dilution.Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[4]
High final concentration of this compound.Reduce the final concentration of this compound in your experiment. If a high concentration is necessary, consider a serial dilution approach.
High final concentration of DMSO.Ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically below 0.5%. Aim for a stock concentration that is at least 1000x the final desired concentration to minimize the volume of DMSO added.[5]
Precipitate forms over time during incubation. Compound instability in the aqueous environment.Prepare fresh dilutions of this compound for each experiment and avoid storing it in aqueous solutions.[2]
Interaction with media components.Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are causing the precipitation.[4] The presence of serum can sometimes aid in the solubility of hydrophobic compounds.[7]
Temperature fluctuations.Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[7] Ensure the incubator maintains a stable temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~25 mg/mL[1][2]
Dimethylformamide (DMF)~25 mg/mL[1][2]
Ethanol~10 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures. Use the working solution immediately.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex_stock 3. Vortex to Dissolve add_dmso->vortex_stock store 4. Aliquot and Store at -20°C vortex_stock->store thaw 5. Thaw Stock Aliquot store->thaw add_dropwise 7. Add Stock Dropwise to Medium While Mixing thaw->add_dropwise prewarm 6. Pre-warm Culture Medium to 37°C prewarm->add_dropwise use_immediately 8. Use Immediately add_dropwise->use_immediately troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes no_precipitate No Precipitation: Proceed with Experiment start->no_precipitate No solution1 Reduce Final Concentration cause1->solution1 Yes cause2 Solvent Shock? cause1->cause2 No solution2 Add Stock Dropwise to Warmed Media with Mixing cause2->solution2 Yes cause3 High DMSO %? cause2->cause3 No solution3 Decrease Final DMSO % (use higher stock conc.) cause3->solution3 Yes cause4 Media Interaction/Instability? cause3->cause4 No solution4 Prepare Freshly Before Use / Test in PBS cause4->solution4 Consider

References

Optimizing Valilactone concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Valilactone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an esterase inhibitor produced by a cultured strain of soil actinomycetes.[1] It belongs to the beta-lactone class of compounds and functions by inhibiting several key enzymes, including fatty acid synthase (FASN), hog liver esterase, and hog pancreas lipase.[1][2] Its inhibitory activity is attributed to the beta-lactone ring, which can form a covalent bond with the active site of target enzymes, leading to irreversible inactivation.[2]

Q2: What are the key signaling pathways affected by this compound?

This compound's primary target, fatty acid synthase (FASN), is implicated in the PI3K/Akt signaling pathway, which is crucial for cancer cell growth and survival.[1] By inhibiting FASN, this compound can disrupt this pathway, leading to apoptosis (programmed cell death) in cancer cells.[1][3]

Q3: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of this compound depends on the specific cell line and experimental goals. However, published data provides some guidance. For example, this compound has been shown to have an IC50 value of 0.30 µM for inhibiting fatty acid synthase and demonstrates selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 value of 10.5 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound solutions?

This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be further diluted in your aqueous buffer or cell culture medium. The solubility of this compound is approximately 25 mg/ml in DMSO and DMF, and 10 mg/ml in ethanol. When preparing a solution of DMSO:PBS (pH 7.2) in a 1:2 ratio, the solubility is approximately 0.3 mg/ml. It is not recommended to store the aqueous solution for more than one day. For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect of this compound Inactive compoundEnsure proper storage of this compound at -20°C to maintain its stability.
Suboptimal concentrationPerform a dose-response curve to identify the effective concentration range for your specific cell line and assay.
Insufficient incubation timeOptimize the incubation time. The effects of FASN inhibition on DNA synthesis can be observed within 90 minutes, while apoptosis may take 6 hours or longer.[3]
Issues with compound solubilityEnsure this compound is fully dissolved in DMSO before diluting in aqueous solutions. Precipitates can lead to inaccurate concentrations.
High cell death in control group (treated with vehicle) DMSO toxicityUse a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
Inconsistent results between experiments Variability in cell culture conditionsMaintain consistent cell passage numbers, seeding densities, and media formulations.
Degradation of this compound in aqueous solutionPrepare fresh dilutions of this compound from a DMSO stock for each experiment. Do not store aqueous solutions for more than a day.[4]
Precipitation of this compound in culture medium Low solubility in aqueous solutionsPrepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. Avoid high final concentrations that exceed its solubility limit.

Quantitative Data Summary

Parameter Value Source
IC50 for Hog Liver Esterase 29 ng/ml[1]
IC50 for Hog Pancreas Lipase 0.14 ng/ml[1]
IC50 for Fatty Acid Synthase (FASN) 0.30 µM[1]
IC50 for MDA-MB-231 Breast Cancer Cells 10.5 µM[1]
Solubility in DMSO 25 mg/ml[1]
Solubility in DMF 25 mg/ml
Solubility in Ethanol 10 mg/ml
Solubility in DMSO:PBS (pH 7.2) (1:2) 0.3 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years at -20°C[4]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on MDA-MB-231 Cells using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • DMEM High Glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on pancreatic lipase activity.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the this compound dilution (or buffer for control), and 25 µL of the PPL solution.

    • Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[6]

    • Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Visualizations

Fatty_Acid_Synthase_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Palmitate Palmitate FASN->Palmitate Synthesizes PI3K_Akt PI3K/Akt Pathway FASN->PI3K_Akt Activates Apoptosis Apoptosis FASN->Apoptosis Inhibits Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Substrate Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth Promotes

This compound's Inhibition of the FASN Pathway

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Culture_Cells Culture MDA-MB-231 Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Add_Treatment Add this compound to Cells Seed_Cells->Add_Treatment Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Add_Treatment Incubate Incubate for 48-72h Add_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for Determining this compound's IC50

References

Valilactone stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of valilactone in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a potent inhibitor of esterase, produced by actinomycetes.[1] Chemically, it is an ester prodrug containing a β-lactone ring and an N-formyl-L-valine ester moiety.[2] Both ester and lactone functional groups are susceptible to hydrolysis, a chemical breakdown reaction with water. This inherent reactivity can lead to the degradation of this compound in aqueous solutions, impacting its potency and leading to inconsistent experimental results.[3][4] Therefore, understanding and controlling its stability is critical for reliable research.

Q2: How should I prepare and store aqueous solutions of this compound?

Due to its limited stability, it is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment. For maximum solubility, first dissolve solid this compound in an organic solvent like DMSO, and then dilute this stock solution with the aqueous buffer of choice. The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/mL. It is not recommended to store the aqueous solution for more than one day. Solid this compound, however, is stable for at least four years when stored at -20°C.

Q3: What are the primary factors that influence this compound's stability?

The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Hydrolysis of esters and lactones is catalyzed by both acids and bases.[5] Therefore, the rate of degradation is highly pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. For sensitive compounds like this compound, experiments should be conducted at controlled and, if possible, lower temperatures.

  • Enzymes: As an esterase inhibitor, this compound is designed to interact with esterase enzymes. If working with biological matrices (e.g., plasma, cell lysates) that contain active esterases, enzymatic degradation will occur in addition to chemical hydrolysis.[6]

Q4: What is the main degradation pathway for this compound in an aqueous environment?

The primary degradation pathway is hydrolysis. This can occur at two main sites on the molecule:

  • Hydrolysis of the β-lactone ring: The strained four-membered lactone ring can be opened by nucleophilic attack from water, resulting in a β-hydroxy carboxylic acid.

  • Hydrolysis of the valine ester linkage: The ester bond connecting the N-formyl-L-valine group to the rest of the molecule can also be cleaved, releasing the amino acid derivative.

Base-catalyzed hydrolysis is generally observed to favor cleavage at the ester or lactone carbonyl group.[5]

Q5: What are the expected degradation products of this compound?

Upon hydrolysis, this compound is expected to break down into the N-formyl-L-valine promoiety and the core molecule with its β-lactone ring opened. The complete identification and characterization of these degradation products would require analytical techniques such as LC-MS and NMR spectroscopy.[7][8]

Troubleshooting Guide

Q1: My experimental results are inconsistent or show a loss of activity over time. Could this be a this compound stability issue?

Yes, this is a very likely cause. Inconsistent results, a decrease in the expected biological effect, or the appearance of unexpected peaks in analytical chromatograms are classic signs of compound degradation. Given the known instability of this compound in aqueous media, it is crucial to rule out degradation as a source of experimental variability.

Q2: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following steps:

  • Prepare Solutions Fresh: Always prepare aqueous solutions of this compound immediately before use.

  • Control pH: Use buffered solutions to maintain a stable pH throughout the experiment. If possible, conduct preliminary studies to determine the pH at which this compound exhibits the highest stability.

  • Control Temperature: Perform experiments at the lowest practical temperature and maintain consistent temperature control. Avoid repeated freeze-thaw cycles.

  • Use Enzyme Inhibitors: When working with biological samples, consider adding a general esterase inhibitor (if it does not interfere with the experiment's primary endpoint) to prevent enzymatic degradation.

  • Limit Exposure Time: Minimize the time this compound spends in aqueous solution before analysis or use in an assay.

Q3: How can I definitively check if my this compound stock or working solution has degraded?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9][10] By comparing a freshly prepared standard to your solution, you can quantify the amount of intact this compound. A degraded sample will show a decreased peak area for this compound and the appearance of new peaks corresponding to its degradation products.

Quantitative Stability Data

pH of Aqueous BufferTemperature (°C)Illustrative Half-life (t½)
4.0 (Acidic)25~12 hours
7.4 (Neutral/Physiological)25~4 hours
7.4 (Neutral/Physiological)37~1.5 hours
9.0 (Basic)25~30 minutes

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Chemical Stability Assessment of this compound Using HPLC

This protocol outlines a method to determine the chemical stability of this compound in various aqueous buffers.

1. Materials and Reagents:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffer (pH 5.0, 7.4) and Acetate buffer (pH 4.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Primary Stock Solution (10 mg/mL): Dissolve an accurately weighed amount of this compound in DMSO.

  • Working Stock Solution (1 mg/mL): Dilute the primary stock solution with DMSO.

  • Test Solutions (10 µg/mL): At time zero (t=0), dilute the working stock solution into each of the pre-warmed (e.g., 37°C) aqueous buffers (pH 4.0, 5.0, 7.4) to a final concentration of 10 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

3. Incubation and Sampling:

  • Incubate the test solutions in a constant temperature bath (e.g., 25°C or 37°C).

  • Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the hydrolysis by diluting the aliquot into a cold mobile phase or a solvent mixture (e.g., 900 µL of cold ACN:Water 50:50) to stop further degradation.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient to separate this compound from its degradation products (e.g., start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Plot the natural logarithm of the peak area of this compound against time for each condition.

  • The slope of the linear regression line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[5]

Protocol 2: Forced Degradation and Degradant Identification

This protocol is used to intentionally degrade this compound to generate and identify its potential degradation products.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution (e.g., 100 µg/mL in ACN/water) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate with 0.01 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Incubate with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using an LC-MS system.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.[11]

  • Use the mass spectrometer to determine the molecular weight of the degradation products and analyze their fragmentation patterns to propose chemical structures.[7][8]

Visualizations

Hydrolysis Pathway of this compound

hydrolysis_pathway This compound This compound (β-Lactone Ester) Intermediate Ring-Opened Intermediate (β-Hydroxy Carboxylic Acid Ester) This compound->Intermediate Lactone Hydrolysis (H₂O, pH-dependent) Product2 N-formyl-L-valine This compound->Product2 Ester Hydrolysis (H₂O, pH-dependent) Product1 Hydrolyzed Core (β-Hydroxy Di-acid) Intermediate->Product1 Ester Hydrolysis (H₂O, pH-dependent)

Caption: Proposed hydrolysis pathway of this compound in aqueous solution.

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow Start Inconsistent Experimental Results Observed Check1 Is the aqueous this compound solution prepared fresh? Start->Check1 Action1 Prepare fresh solution immediately before use Check1->Action1 No Check2 Are pH and temperature controlled during the experiment? Check1->Check2 Yes Action1->Check2 Action2 Implement buffered solutions and a constant temperature bath Check2->Action2 No Check3 Analyze sample with a stability-indicating HPLC method Check2->Check3 Yes Action2->Check3 Result Compare to a fresh standard. Is degradation observed? Check3->Result Optimize Optimize experimental conditions (lower temp, different pH, shorter incubation) Result->Optimize Yes End Problem Resolved Result->End No (Investigate other sources of error) Optimize->End

Caption: Workflow for troubleshooting this compound stability problems.

Factors Influencing this compound Degradation Rate

factors_relationship cluster_conditions Influencing Factors Degradation This compound Degradation Rate pH pH pH->Degradation Increases at acidic and basic pH Temp Temperature Temp->Degradation Increases Enzymes Esterase Activity Enzymes->Degradation Increases

Caption: Relationship between key factors and this compound degradation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Enzyme Assays with Valilactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzyme assays involving Valilactone, a known esterase inhibitor.

Frequently Asked Questions (FAQs)

1. Why am I seeing inconsistent IC50 values for this compound in my esterase assay?

Inconsistent IC50 values for an inhibitor like this compound can stem from several factors.[1][2][3] A primary reason can be variability in experimental conditions.[4][5][6] Factors such as temperature, pH, and substrate concentration can significantly impact enzyme activity and, consequently, the apparent potency of an inhibitor.[4][5][6] It is also crucial to ensure the stability and consistent concentration of all reagents, including the enzyme, substrate, and this compound itself.[1] Pipetting errors, especially with small volumes, can also introduce significant variability.[1]

2. My enzyme activity is unexpectedly high or low in the presence of this compound. What could be the cause?

Unexpected enzyme activity can be due to several issues. If the activity is higher than expected, it could indicate a problem with the this compound solution, such as degradation or an incorrect concentration. Conversely, lower-than-expected activity might suggest issues with the enzyme's stability or the presence of other, unknown inhibitors in the assay components.[4][5] It is also important to verify that the assay is running under optimal conditions for the specific enzyme being studied.

3. How do I determine if this compound is a competitive inhibitor in my assay?

To determine the mechanism of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction velocity at various substrate concentrations in the presence and absence of different, fixed concentrations of this compound.[2][7][8] For a competitive inhibitor, you would expect to see an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) as the inhibitor concentration increases.[9] This can be visualized using a Lineweaver-Burk plot, where the lines for the different inhibitor concentrations will intersect on the y-axis.

Troubleshooting Guides

Issue: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix to minimize pipetting steps.[1]
Incomplete Reagent Mixing Gently vortex or mix all solutions before use. Ensure thorough mixing in the assay plate by pipetting up and down.[1]
Temperature Gradients Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.[1]
Edge Effects in Plates Avoid using the outermost wells of the plate, or fill them with a buffer to maintain humidity.
Issue: Drifting Signal Over Time
Potential Cause Troubleshooting Step
Substrate or Reagent Instability Prepare fresh reagents for each experiment. Protect light-sensitive reagents from light.
Enzyme Instability Keep the enzyme on ice until just before use. Check the manufacturer's recommendations for storage and handling.
Instrument Fluctuation Allow the plate reader to warm up before taking measurements. Check for any instrument drift using a stable control.

Experimental Protocols

General Protocol for a Competitive Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on an esterase. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate being used.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme.

    • Enzyme Stock Solution: Dissolve the enzyme in assay buffer to a known concentration. Store on ice.

    • Substrate Stock Solution: Dissolve the substrate in assay buffer.

    • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the assay buffer, this compound dilutions (or solvent control), and the enzyme solution.

    • Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Serial_Dilution Perform Serial Dilutions of this compound Reagent_Prep->Serial_Dilution Add_Reagents Add Reagents to Plate (Buffer, this compound, Enzyme) Serial_Dilution->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Measure_Signal Measure Signal Over Time Add_Substrate->Measure_Signal Calculate_Rates Calculate Initial Reaction Rates Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a this compound enzyme inhibition assay.

Competitive_Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Substrate->ES_Complex Inhibitor This compound (I) Inhibitor->EI_Complex ES_Complex->Enzyme - S Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme - I

Caption: Signaling pathway of competitive inhibition by this compound.

Caption: Logical workflow for troubleshooting inconsistent assay results.

Data Summary Tables

Factors Affecting Enzyme Activity
Factor Effect on Enzyme Activity Considerations for this compound Assays
Temperature Activity increases with temperature to an optimum, then decreases due to denaturation.[4][5][6]Maintain a constant and optimal temperature throughout the assay.
pH Each enzyme has an optimal pH range for maximum activity.[2][4][5]Use a buffer that maintains the optimal pH for the target esterase.
Enzyme Concentration Reaction rate is directly proportional to enzyme concentration (with excess substrate).[2][4][5]Use a consistent and appropriate enzyme concentration in all wells.
Substrate Concentration Reaction rate increases with substrate concentration until the enzyme is saturated (Vmax).[4][5][7]Use a substrate concentration appropriate for the assay goals (e.g., near the Km for competitive inhibition studies).
Inhibitor Concentration Increasing inhibitor concentration leads to decreased enzyme activity.[4][5]Perform serial dilutions of this compound to obtain a full dose-response curve.
Michaelis-Menten Kinetics and Inhibition
Parameter Description Effect of Competitive Inhibitor (this compound)
Vmax The maximum rate of the reaction when the enzyme is saturated with substrate.[7]No change.
Km The substrate concentration at which the reaction rate is half of Vmax.[3][7]Increases.

References

Overcoming Valilactone precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Valilactone precipitation in experimental buffers.

Troubleshooting Guide: Overcoming this compound Precipitation

This compound, a potent inhibitor of fatty acid synthase (FAS), is characterized by its limited solubility in aqueous solutions, which can lead to precipitation and affect experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.

Issue: this compound precipitates out of solution upon addition to my aqueous experimental buffer.

Possible Causes and Solutions:

  • Inadequate Dissolution of Stock Solution: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but has good solubility in organic solvents.[1]

    • Recommended Action: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] Ensure the this compound is completely dissolved in the organic solvent before further dilution.

  • High Final Concentration of this compound in Aqueous Buffer: The solubility of this compound in aqueous buffers is limited.

    • Recommended Action: Whenever possible, perform a serial dilution of your DMSO stock solution directly into the experimental buffer to achieve the desired final concentration. Avoid adding a large volume of the concentrated stock solution to a small volume of buffer. For reference, the solubility of this compound in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/ml.[1]

  • Buffer Composition and pH: The pH and the specific components of your buffer can influence the solubility of this compound.

    • Recommended Action: If precipitation persists, consider adjusting the pH of your buffer. While specific data for this compound is limited, for many organic molecules, solubility can be pH-dependent. If your experimental design allows, test a range of pH values to determine the optimal pH for this compound solubility. Additionally, consider the buffer species; for some compounds, phosphate buffers can sometimes contribute to precipitation of small molecules.[2][3] Trying a different buffering agent (e.g., Tris or HEPES) might be beneficial.

  • Low Temperature: Temperature can affect the solubility of chemical compounds.

    • Recommended Action: If your experiment can be performed at a slightly higher temperature (e.g., 37°C), this may help to keep this compound in solution.

  • High Ionic Strength: High salt concentrations can sometimes lead to the "salting out" of organic molecules from a solution.

    • Recommended Action: If your buffer has a high ionic strength, try reducing the salt concentration to the minimum required for your experiment.

Workflow for Preparing this compound Working Solutions:

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution stock_prep Weigh out crystalline this compound dissolve Dissolve in 100% DMSO to desired stock concentration (e.g., 10 mg/mL) stock_prep->dissolve vortex Vortex/mix thoroughly to ensure complete dissolution dissolve->vortex dilution Perform serial dilutions of the this compound stock solution into the buffer vortex->dilution Dilute immediately before use buffer_prep Prepare aqueous experimental buffer at desired pH buffer_prep->dilution final_conc Achieve final desired working concentration dilution->final_conc use_immediately Use the final working solution immediately final_conc->use_immediately

Caption: A recommended workflow for preparing this compound working solutions to minimize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a this compound stock solution?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] DMSO is a common choice for preparing high-concentration stock solutions for use in biological assays. The solubility in ethanol is approximately 10 mg/ml, and in DMSO and DMF, it is approximately 25 mg/ml.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: The tolerance of cells to DMSO varies depending on the cell type. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid cytotoxic effects. However, it is best to determine the DMSO tolerance for your specific cell line with a vehicle control experiment.

Q3: How long can I store my aqueous working solution of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh working solutions from your DMSO stock for each experiment. This will minimize the risk of precipitation and potential degradation of the compound.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: While sonication can be used to aid in the dissolution of some compounds, it is important to be cautious as it can also potentially degrade the compound. If you choose to sonicate, use a short burst and keep the sample on ice to minimize heating. The primary method for dissolving this compound should be the use of an appropriate organic solvent.

Q5: My experiment requires a buffer with a high salt concentration. What can I do to prevent this compound from precipitating?

A5: If a high salt concentration is unavoidable, you may need to work with a lower final concentration of this compound. You could also explore the use of solubilizing agents, such as cyclodextrins, if they are compatible with your experimental system. However, the compatibility and potential effects of such agents on your assay would need to be validated.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
Ethanol~10 mg/ml
DMSO~25 mg/ml
DMF~25 mg/ml
1:2 DMSO:PBS (pH 7.2)~0.3 mg/ml

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol: Spectrophotometric Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol is a general method for measuring the activity of fatty acid synthase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH. This can be adapted to screen for the inhibitory activity of this compound.

Materials:

  • Purified fatty acid synthase (FAS) enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • Substrate Solution: Acetyl-CoA and Malonyl-CoA in assay buffer

  • NADPH solution in assay buffer

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare all solutions fresh on the day of the experiment. Keep the FAS enzyme on ice.

  • Enzyme Preparation: Dilute the FAS enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution at various concentrations (or vehicle control)

    • FAS enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To start the reaction, add the substrate solution (containing Acetyl-CoA and Malonyl-CoA) and the NADPH solution to each well.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Plot the reaction rate as a function of the this compound concentration.

    • Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow for FAS Inhibition Assay:

G prep_reagents Prepare Assay Buffer, Substrates, NADPH, and Enzyme Solution plate_setup Add Buffer, this compound/Vehicle, and FAS Enzyme to 96-well plate prep_reagents->plate_setup prep_inhibitor Prepare serial dilutions of this compound in Assay Buffer prep_inhibitor->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation start_reaction Initiate reaction by adding Substrates and NADPH pre_incubation->start_reaction measure Measure absorbance at 340 nm kinetically start_reaction->measure analyze Calculate reaction rates and determine IC50 measure->analyze

Caption: A generalized workflow for a spectrophotometric fatty acid synthase (FAS) inhibition assay.

Signaling Pathway

Fatty Acid Synthase (FAS) Signaling Pathway and Inhibition by this compound

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids. It catalyzes the formation of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FAS is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling. Inhibition of FAS by this compound can lead to a depletion of fatty acids, which in turn can activate stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway, and inhibit anabolic pathways like the mTOR pathway, ultimately leading to cell growth arrest and apoptosis.

FAS_Pathway cluster_0 Cytoplasm AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Palmitate Palmitate FAS->Palmitate AMPK AMPK FAS->AMPK Inhibition leads to energetic stress Lipid_Synthesis Lipid Synthesis & Membrane Formation Palmitate->Lipid_Synthesis This compound This compound This compound->FAS mTOR mTOR AMPK->mTOR Apoptosis Apoptosis AMPK->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of Fatty Acid Synthase (FAS) by this compound disrupts lipid synthesis and activates cellular stress pathways.

References

Best practices for storing and handling Valilactone powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Valilactone powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

This compound powder should be stored at -20°C for long-term stability.[1][2][3][4] Some suppliers suggest that for short-term storage (days to weeks), it can be kept at 0-4°C.[4] The powder is stable for at least four years when stored correctly at -20°C.[1][5]

Q2: What are the appropriate solvents for dissolving this compound powder?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous buffers.[1]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in a solvent of choice, such as DMSO, DMF, or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the powder.[1] For ease of use, stock solutions can be prepared and aliquoted to avoid repeated freeze-thaw cycles.[6]

Q4: What is the solubility of this compound in common solvents?

The solubility of this compound varies depending on the solvent. The approximate solubilities are provided in the table below.

SolventSolubility
DMSO~25 mg/mL[1][6]
DMF~25 mg/mL[1][6]
Ethanol~10 mg/mL[1][6]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[1]

Q5: What are the general safety precautions for handling this compound powder?

This compound should be considered hazardous until further information is available.[1] It is crucial to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1][3] Always wash hands thoroughly after handling.[1][3] Work under a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][7] In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[3]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The chosen solvent may not be appropriate, or the concentration is too high.

  • Solution:

    • Ensure you are using a recommended solvent such as DMSO, DMF, or ethanol.[1]

    • To enhance solubility, you can gently warm the solution to 37°C and sonicate it for a short period.[6]

    • Refer to the solubility table to ensure you are not exceeding the solubility limit.

Issue 2: Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer.

  • Possible Cause: this compound has limited solubility in aqueous solutions.[1] The final concentration in the aqueous buffer may be too high.

  • Solution:

    • For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

    • A 1:2 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.3 mg/mL.[1] Ensure your final concentration is below this limit.

    • Prepare the aqueous solution fresh for each experiment, as it is not recommended to store it for more than one day.[1]

Issue 3: Inconsistent experimental results.

  • Possible Cause 1: Degradation of this compound due to improper storage.

    • Solution: Ensure the powder is stored at -20°C in a tightly sealed container.[1][2][3] For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[6] Avoid repeated freeze-thaw cycles by preparing aliquots.[6]

  • Possible Cause 2: Hydrolysis of the β-lactone ring.

    • Solution: this compound contains a β-lactone structure which can be susceptible to hydrolysis.[3][] Prepare aqueous solutions fresh before use and avoid storing them for extended periods.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a chemical fume hood.

  • Select an appropriate solvent (e.g., DMSO).

  • Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1]

  • Add the solvent to the this compound powder to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate at room temperature until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[6]

  • Dispense the stock solution into single-use aliquots.

  • Store the aliquots at -20°C or -80°C.[6]

Visualizations

G This compound Stock Solution Preparation Workflow cluster_storage Storage cluster_prep Preparation cluster_final_storage Final Storage storage_powder Store this compound Powder at -20°C weigh Weigh Powder in Fume Hood storage_powder->weigh dissolve Dissolve in Purged Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_solution Store Stock Solution at -20°C or -80°C aliquot->storage_solution

Caption: Workflow for preparing a this compound stock solution.

G Troubleshooting this compound Solubility Issues start Precipitation when making aqueous solution? check_concentration Is final concentration below 0.3 mg/mL in DMSO/PBS (1:2)? start->check_concentration prepare_fresh Was the aqueous solution prepared fresh? check_concentration->prepare_fresh Yes reduce_concentration Reduce final concentration check_concentration->reduce_concentration No solution_ok Solution should be stable for one day prepare_fresh->solution_ok Yes remake_solution Prepare fresh solution before experiment prepare_fresh->remake_solution No

Caption: Troubleshooting guide for this compound solubility in aqueous solutions.

References

Adjusting Valilactone treatment duration for optimal cell response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Valilactone in cell-based assays. The information is designed to help optimize treatment duration and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is cell-line dependent. For the triple-negative breast cancer cell line MDA-MB-231, a known IC50 value is 10.5 µM. For other cell lines, it is recommended to perform a dose-response experiment to determine the IC50 value. A good starting point for such an experiment is to test a range of concentrations from 0.1 µM to 100 µM.

Q2: How long should I treat my cells with this compound?

A2: The optimal treatment duration depends on the experimental endpoint.

  • For cytotoxicity assays: A 24 to 72-hour treatment is a standard timeframe to observe significant effects on cell viability.

  • For apoptosis assays: Early signs of apoptosis can be detected as early as 6-12 hours, with more pronounced effects typically observed at 24-48 hours.

  • For cell cycle analysis: A 24-hour treatment is often sufficient to observe changes in cell cycle distribution.

  • For signaling pathway analysis (e.g., Western blotting for protein phosphorylation): Effects on signaling pathways can be rapid, occurring within minutes to a few hours. A time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) is recommended.

Q3: What is the mechanism of action of this compound?

A3: this compound is known to be an inhibitor of esterases.[1] Its anti-cancer effects are likely linked to this activity, potentially leading to the accumulation of substrates or the inhibition of pathways that rely on esterase activity for regulation. Further research is needed to fully elucidate the downstream signaling pathways affected by this compound in cancer cells.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. Allow cells to adhere and resume proliferation for 24 hours before adding this compound.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or medium.

  • Possible Cause 3: this compound precipitation.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh dilution from the stock or using a lower concentration. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

Issue 2: No significant apoptosis is observed after this compound treatment.
  • Possible Cause 1: Sub-optimal treatment duration or concentration.

    • Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., IC50/2, IC50, 2xIC50) experiment to identify the optimal conditions for inducing apoptosis in your specific cell line.

  • Possible Cause 2: The primary mechanism of cell death is not apoptosis.

    • Solution: this compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider using assays to detect these alternative cell death mechanisms.

  • Possible Cause 3: Cells are resistant to this compound.

    • Solution: Confirm the activity of your this compound stock on a sensitive, positive control cell line if available.

Issue 3: Inconsistent results in Western blot analysis for signaling proteins.
  • Possible Cause 1: Timing of cell lysis is not optimal.

    • Solution: Phosphorylation events can be transient. Perform a detailed time-course experiment with shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of signaling pathway activation or inhibition.

  • Possible Cause 2: Protein degradation.

    • Solution: Work quickly and on ice during cell lysis and protein extraction. Always add protease and phosphatase inhibitors to your lysis buffer.

  • Possible Cause 3: Uneven protein loading.

    • Solution: Accurately determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). Normalize the loading amounts and verify with a loading control (e.g., β-actin, GAPDH).

Experimental Protocols & Data Presentation

Determining Optimal this compound Treatment Duration

This experiment aims to identify the ideal time point to assess the cellular response to this compound.

Methodology: Time-Course Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with this compound at its IC50 concentration (10.5 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for different durations: 6, 12, 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control at each time point.

Expected Results (Hypothetical Data):

Treatment Duration (hours)Cell Viability (%) [this compound 10.5 µM]
695 ± 4.2
1282 ± 5.1
2455 ± 3.8
4838 ± 4.5
7225 ± 3.2
Assessing Apoptosis Induction by this compound

This protocol details the use of Annexin V/PI staining to quantify apoptosis.

Methodology: Annexin V/PI Flow Cytometry

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. After 24 hours, treat with this compound at 0 µM (vehicle), 5 µM, 10.5 µM, and 20 µM for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Expected Results (Hypothetical Data):

24-Hour Treatment

This compound (µM) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 3.1 ± 0.5 2.5 ± 0.4
5 8.2 ± 1.1 4.3 ± 0.6
10.5 15.7 ± 2.3 7.8 ± 1.2

| 20 | 22.4 ± 3.1 | 11.5 ± 1.9 |

48-Hour Treatment

This compound (µM) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 4.5 ± 0.7 3.1 ± 0.5
5 14.6 ± 2.0 9.7 ± 1.4
10.5 28.9 ± 3.5 18.2 ± 2.5

| 20 | 35.1 ± 4.2 | 25.6 ± 3.1 |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis b1 Seed Cells b2 24h Incubation b1->b2 c1 Add this compound (Dose-Response) b2->c1 c2 Incubate (Time-Course) c1->c2 d1 Cytotoxicity Assay (e.g., MTT) c2->d1 d2 Apoptosis Assay (Annexin V/PI) c2->d2 d3 Cell Cycle Analysis c2->d3 d4 Western Blot (Signaling Pathways) c2->d4 e1 Determine Optimal Concentration & Duration d1->e1 d2->e1 d3->e1 d4->e1

Caption: Workflow for optimizing this compound treatment conditions.

Signaling_Pathway This compound This compound Esterase Esterase This compound->Esterase inhibition Substrate Substrate Accumulation Esterase->Substrate Downstream Downstream Signaling Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Tree start Inconsistent Results? q1 Assay Type? start->q1 a1 Cytotoxicity q1->a1 a2 Apoptosis q1->a2 a3 Western Blot q1->a3 s1 Check Seeding Density & Edge Effects a1->s1 s2 Optimize Treatment Duration & Concentration a2->s2 s3 Verify Protein Loading & Lysis Timing a3->s3

Caption: Troubleshooting decision tree for this compound experiments.

References

Valilactone Technical Support Center: Mitigating Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Valilactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a known inhibitor of esterases and fatty acid synthase (FASN).[][2][3][4] It has been shown to inhibit hog liver esterase and hog pancreas lipase, as well as demonstrating inhibitory activity against FASN.[2]

Q2: What are the potential off-target effects of this compound?

A2: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. Off-target effects can arise from a compound interacting with unintended proteins. Given that this compound is a β-lactone, a class of compounds known for their reactivity, the potential for off-target interactions exists. Researchers should consider performing off-target profiling studies in their specific cellular model to identify any unintended effects.

Q3: How can I identify potential off-target effects of this compound in my cellular model?

A3: Several unbiased, proteome-wide methods can be employed to identify potential off-targets of this compound. These include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound can indicate a direct interaction.

  • Kinome Scanning: As many off-target effects of small molecules involve kinases, performing a kinome-wide activity or binding assay can reveal unintended interactions with this enzyme family.

  • Proteome Profiling/Chemical Proteomics: This approach uses techniques like affinity chromatography with an immobilized this compound analog to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Q4: What general strategies can I use to mitigate off-target effects of this compound?

A4: Mitigating off-target effects is a crucial aspect of drug discovery. General strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Employ Control Compounds: Use structurally related but inactive analogs of this compound, if available, to differentiate on-target from off-target-driven phenotypes.

  • Utilize Multiple Cell Lines: Confirm that the observed phenotype is consistent across different cell lines relevant to your research to reduce the likelihood of cell line-specific off-target effects.

  • Rescue Experiments: If a specific off-target is identified, attempt to rescue the off-target phenotype by overexpressing the target or using a known selective modulator of that target.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically supplied as a crystalline solid and is soluble in organic solvents such as DMSO, DMF, and ethanol.[2][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5] It is not recommended to store the aqueous solution for more than one day.[5] Store stock solutions at -20°C for long-term stability.[2][3]

Troubleshooting Guides

Issue 1: High background or unexpected results in esterase activity assays.
Possible Cause Troubleshooting Step
Non-specific substrate hydrolysis Run a control reaction without the enzyme to determine the rate of spontaneous substrate degradation. Subtract this background rate from your experimental values.
Contaminating esterase activity in cell lysate If using cell lysates, consider purifying the esterase of interest or use a more specific substrate if available.
Interference from other cellular components Include appropriate vehicle controls (e.g., DMSO) at the same concentration used for this compound treatment.
Reagent instability Prepare fresh substrate and buffer solutions for each experiment.
Issue 2: Low signal or inconsistent results in FASN activity assays.
Possible Cause Troubleshooting Step
Low FASN expression in the chosen cell line Confirm FASN expression levels in your cell line by western blot or qPCR. Select a cell line with known high FASN expression if necessary.
Inactive enzyme Ensure that cell lysates are prepared with protease inhibitors and kept on ice to maintain FASN activity.
Sub-optimal assay conditions Optimize substrate (acetyl-CoA, malonyl-CoA) and cofactor (NADPH) concentrations. Ensure the assay buffer pH and temperature are optimal for FASN activity.
This compound precipitation in assay buffer Due to its limited aqueous solubility, ensure this compound is fully dissolved in the final assay buffer. You may need to adjust the final DMSO concentration (typically keeping it below 1%).
Issue 3: Observed cellular phenotype does not correlate with on-target inhibition.
Possible Cause Troubleshooting Step
Dominant off-target effect Perform off-target identification assays such as CETSA, kinome scanning, or proteome profiling to identify unintended targets.
Indirect cellular effects Inhibition of FASN can lead to complex downstream signaling changes. Analyze key signaling pathways that may be affected by altered lipid metabolism.
Cellular toxicity Determine the cytotoxic concentration (IC50) of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Conduct experiments at non-toxic concentrations.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its known targets and in a cancer cell line.

Target/Cell LineIC50 ValueReference
Hog Liver Esterase29 ng/mL[2]
Hog Pancreas Lipase0.14 ng/mL[2]
Fatty Acid Synthase (FASN)0.30 µM[2]
MDA-MB-231 Breast Cancer Cells10.5 µM[2]

Experimental Protocols

Protocol 1: In Vitro Esterase Activity Assay (Colorimetric)

This protocol is a general guideline for measuring esterase activity using a colorimetric substrate like p-nitrophenyl acetate (pNPA).

Materials:

  • Purified esterase or cell lysate

  • p-Nitrophenyl acetate (pNPA) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of pNPA in a suitable solvent like DMSO.

    • Prepare a series of dilutions of this compound in DMSO.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of this compound dilutions or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of the enzyme solution (purified esterase or cell lysate) to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the pNPA substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Plot the reaction rate against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This protocol measures FASN activity by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified FASN or cell lysate

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • This compound

  • UV-transparent 96-well microplate

  • Microplate reader with UV capabilities

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in assay buffer.

    • Prepare a series of dilutions of this compound in DMSO.

  • Assay Setup:

    • In a UV-transparent 96-well plate, add 150 µL of assay buffer.

    • Add 10 µL of acetyl-CoA solution.

    • Add 10 µL of NADPH solution.

    • Add 2 µL of this compound dilutions or DMSO (vehicle control).

    • Add 10 µL of the enzyme solution (purified FASN or cell lysate).

    • Incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of malonyl-CoA solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance per minute).

    • Plot the reaction rate against the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn Fatty Acid Synthesis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) Receptors Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptors PI3K PI3K Receptors->PI3K Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Membrane_Synthesis Membrane Synthesis & Lipid Rafts Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Signaling_Molecules Signaling Molecules (e.g., DAG, IP3) Palmitate->Signaling_Molecules This compound This compound This compound->FASN Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation Signaling_Molecules->Cell_Proliferation

Caption: FASN signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Off_Target_ID_Workflow cluster_treatment Cell Treatment cluster_assays Off-Target Identification Assays cluster_analysis Data Analysis and Validation Start Start with Cellular Model Treatment Treat cells with this compound vs. Vehicle Control Start->Treatment CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Kinome_Scan Kinome Scan Treatment->Kinome_Scan Proteome_Profiling Proteome Profiling Treatment->Proteome_Profiling Data_Analysis Identify proteins with altered stability/activity CETSA->Data_Analysis Kinome_Scan->Data_Analysis Proteome_Profiling->Data_Analysis Hit_Validation Validate hits using orthogonal assays Data_Analysis->Hit_Validation Pathway_Analysis Bioinformatic Pathway Analysis Hit_Validation->Pathway_Analysis Conclusion Identify and Characterize Off-Targets Pathway_Analysis->Conclusion

Caption: Workflow for identifying off-targets of this compound.

Logical Relationship Diagram

Mitigation_Strategy cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Observed_Phenotype Observed Cellular Phenotype On_Target This compound binds to Esterases & FASN On_Target_Phenotype Expected On-Target Phenotype On_Target->On_Target_Phenotype On_Target_Phenotype->Observed_Phenotype Off_Target This compound binds to Unintended Proteins Off_Target_Phenotype Unexpected Off-Target Phenotype Off_Target->Off_Target_Phenotype Off_Target_Phenotype->Observed_Phenotype Mitigation Mitigation Strategies: - Dose Optimization - Control Compounds - Rescue Experiments Mitigation->Off_Target Identify & Validate Mitigation->Off_Target_Phenotype Reduce or Eliminate

Caption: Logic for mitigating this compound's off-target effects.

References

Validation & Comparative

Valilactone vs. Orlistat: A Comparative Guide for Fatty Acid Synthase Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Valilactone and Orlistat as inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis and a promising target in oncology and metabolic diseases. This document outlines their mechanism of action, comparative efficacy with supporting experimental data, and detailed protocols for key assays.

Introduction

Fatty acid synthase (FAS) is the central enzyme responsible for the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides lipids for rapid cell proliferation and membrane synthesis. Inhibition of FAS has emerged as a promising therapeutic strategy. Both this compound, a natural product isolated from actinomycetes, and Orlistat (also known as Xenical®), an FDA-approved anti-obesity drug, are potent inhibitors of the thioesterase (TE) domain of FAS.[1][2] They act by covalently modifying the active site serine of the TE domain, thereby preventing the release of newly synthesized fatty acids.[1]

Comparative Efficacy

This compound and Orlistat exhibit comparable inhibitory activity against the thioesterase domain of fatty acid synthase. A study comparing the antagonistic activity of these compounds reported similar Ki values for the recombinant thioesterase domain of FAS, with synthetic Orlistat having a Ki of 0.21 µM.[2]

Their cytotoxic effects on cancer cell lines, however, can vary depending on the specific cell line and experimental conditions.

Table 1: Comparative Inhibitory Activity against Fatty Acid Synthase
CompoundTarget DomainKi (µM) on FAS Thioesterase DomainIC50 (µM) on FAS Activity
This compound ThioesteraseSimilar to Orlistat0.30
Orlistat Thioesterase0.21~0.13 (in HUVEC lysates)

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines
CompoundCell LineIC50 (µM)
This compound MDA-MB-231 (Breast Cancer)10.5
Orlistat PC-3 (Prostate Cancer)~30 (caused ~75% inhibition of fatty acid synthesis)
HUVEC (Endothelial Cells)~1-3 (for proliferation)
MDA-MB-231 (Breast Cancer)Varies by study
BT-474 (Breast Cancer)Varies by study
MCF-7 (Breast Cancer)Varies by study

Signaling Pathways Affected by FAS Inhibition

Inhibition of FAS by this compound or Orlistat has significant downstream effects on key signaling pathways that regulate cell growth, proliferation, and survival. The primary mechanism involves the depletion of palmitate and other fatty acids, which are essential for various cellular processes, including the proper functioning of signaling molecules.

PI3K/Akt/mTOR Pathway

FAS inhibition leads to the suppression of the PI3K/Akt/mTOR pathway. This occurs, in part, through the disruption of lipid rafts and the reduction of signaling lipids like phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a critical second messenger for Akt activation.[3][4] The subsequent decrease in phosphorylated Akt (p-Akt) leads to reduced downstream signaling through mTOR, ultimately inhibiting protein synthesis and cell growth.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane FAS Fatty Acid Synthase Palmitate Palmitate & Signaling Lipids (e.g., PIP3) FAS->Palmitate Synthesis PI3K PI3K Palmitate->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Growth Cell Growth & Survival mTOR->Growth Promotion Inhibitor This compound / Orlistat Inhibitor->FAS Inhibition

FAS inhibition disrupts the PI3K/Akt/mTOR signaling cascade.
Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is also affected by FAS inhibition. The stability and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, are influenced by the lipid environment. FAS inhibition can lead to a decrease in the levels of nuclear β-catenin and its downstream target, c-myc, thereby suppressing cell proliferation and survival.[5]

Wnt_Beta_Catenin_Pathway FAS Fatty Acid Synthase Lipid_Env Lipid Environment (Palmitoylation) FAS->Lipid_Env Beta_Catenin_Deg β-catenin Degradation Complex Lipid_Env->Beta_Catenin_Deg Modulates Beta_Catenin β-catenin Beta_Catenin_Deg->Beta_Catenin Inhibits Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation cMyc c-myc Transcription Nucleus->cMyc Activation Proliferation Cell Proliferation cMyc->Proliferation Inhibitor This compound / Orlistat Inhibitor->FAS Inhibition

FAS inhibition can suppress the Wnt/β-catenin signaling pathway.

Experimental Protocols

Fatty Acid Synthase Activity Assay ([14C]Acetate Incorporation)

This assay measures the de novo synthesis of fatty acids by quantifying the incorporation of radiolabeled acetate into total lipids.

Materials:

  • [1-14C]Acetic acid, sodium salt

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Organic solvent for lipid extraction (e.g., Hexane:Isopropanol, 3:2 v/v)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Treatment: Treat cells with this compound, Orlistat, or vehicle control at various concentrations for the desired time.

  • Labeling: Add [14C]acetate to each well (final concentration typically 0.5-1.0 µCi/mL) and incubate for 2-4 hours at 37°C.

  • Cell Lysis: Aspirate the medium, wash cells twice with cold PBS, and then lyse the cells with lysis buffer.

  • Lipid Extraction: Transfer the cell lysate to a new tube and add the organic solvent mixture. Vortex vigorously and centrifuge to separate the phases.

  • Quantification: Transfer the organic (lipid-containing) phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate to determine the rate of fatty acid synthesis.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multi-well plates (96-well or 384-well)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multi-well plate at a density appropriate for the cell line and duration of the experiment.

  • Treatment: Add this compound, Orlistat, or vehicle control to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound, Orlistat, or vehicle control as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound and Orlistat are both potent inhibitors of the thioesterase domain of fatty acid synthase with comparable in vitro efficacy against the enzyme. Their ability to induce cytotoxicity in cancer cells and modulate critical signaling pathways underscores the therapeutic potential of FAS inhibition. The choice between these two compounds for research purposes may depend on factors such as commercial availability, cost, and specific experimental context. The provided experimental protocols offer a standardized framework for evaluating and comparing the effects of these and other FAS inhibitors in a laboratory setting. Further research, including head-to-head in vivo studies, is warranted to fully elucidate their comparative therapeutic indices.

References

Comparative Analysis of Valilactone and C75: A Deep Dive into their Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two fatty acid synthase (FASN) inhibitors, Valilactone and C75. We will explore their mechanisms of action, compare their efficacy through available experimental data, and detail the experimental protocols used in these assessments.

This compound and C75 are both recognized for their potential as anticancer agents through their shared ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell proliferation and survival. While C75 has been more extensively studied, this guide aims to synthesize the available data on both compounds to offer a comparative perspective for future research and drug development.

Mechanism of Action: Targeting Cancer's Lipogenic Engine

Both this compound and C75 exert their primary anticancer effects by inhibiting FASN, a key enzyme in the de novo synthesis of fatty acids. Cancer cells often exhibit a heightened reliance on this pathway for the production of lipids necessary for membrane formation, signaling molecules, and energy storage, making FASN an attractive therapeutic target.

C75 , a synthetic small molecule, is a well-characterized irreversible inhibitor of FASN.[1] Its mechanism involves the covalent modification of the β-ketoacyl synthase domain of FASN, leading to a rapid buildup of the substrate malonyl-CoA.[2] This accumulation is believed to be a primary mediator of C75-induced apoptosis in cancer cells.[2] Beyond FASN inhibition, C75 has also been identified as a potent activator of carnitine palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation.[3] This dual action can lead to complex metabolic reprogramming within cancer cells. The antitumor activity of C75 has been primarily attributed to its (-)-C75 enantiomer, which effectively inhibits FASN and induces cytotoxicity in tumor cell lines.[4]

This compound , a naturally derived β-lactone, also functions as an inhibitor of FASN.[5] While the precise molecular interactions with FASN are less detailed in the available literature compared to C75, its inhibitory action disrupts the lipogenic pathway essential for cancer cell growth. One study has highlighted its selective toxicity towards the MDA-MB-231 breast cancer cell line.[5] Further research is needed to fully elucidate the broader spectrum of its anticancer activities and the specific signaling cascades it modulates.

Comparative Efficacy: A Look at the Numbers

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and C75 against various cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
This compound MDA-MB-231 (Breast)Not Specified10.5[5]
FASN (Enzyme Assay)Not Specified0.30[5]
C75 PC3 (Prostate)Clonogenic Assay35[6]
LNCaP (Prostate)Spheroid Growth Assay50[6]
A375 (Melanoma)Not Specified32.43[6]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific assay used, incubation times, and cell line characteristics.

Signaling Pathways Modulated by FASN Inhibition

Inhibition of FASN by compounds like this compound and C75 triggers a cascade of downstream signaling events that ultimately lead to cancer cell death. The disruption of lipid metabolism impacts several key pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways Affected:
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been shown to suppress the activity of this pathway, leading to decreased cell proliferation and the induction of apoptosis.

  • AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. FASN inhibition can lead to an increase in the AMP/ATP ratio, which in turn activates AMPK. Activated AMPK can inhibit anabolic processes like protein and lipid synthesis and promote catabolic processes to restore cellular energy balance, often leading to cell cycle arrest and apoptosis.

FASN_Inhibition_Signaling_Pathway cluster_inhibition FASN Inhibition cluster_downstream Downstream Effects This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits C75 C75 C75->FASN inhibits MalonylCoA ↑ Malonyl-CoA LipidSynthesis ↓ Lipid Synthesis FASN->LipidSynthesis AMPK AMPK Apoptosis Apoptosis MalonylCoA->Apoptosis PI3K_Akt_mTOR PI3K_Akt_mTOR LipidSynthesis->PI3K_Akt_mTOR PI3K_Akt_mTOR->Apoptosis AMPK->Apoptosis

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of key experimental protocols used to assess the anticancer activity of compounds like this compound and C75.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or C75 A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or C75. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FASN, phosphorylated Akt, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Caspase Activity Assay

This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

Caspase_Assay_Workflow A Treat cells with compound B Lyse cells A->B C Add caspase substrate B->C D Incubate C->D E Measure fluorescence/luminescence D->E

Protocol:

  • Cell Treatment: Treat cells with this compound, C75, or a known apoptosis inducer (positive control) for a specified time.

  • Cell Lysis: Lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate that is specifically cleaved by the caspase of interest (e.g., DEVD for caspase-3/7).

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity in the sample.

Conclusion

Both this compound and C75 demonstrate promise as anticancer agents by targeting the FASN pathway, a critical metabolic vulnerability in many cancers. C75 is a more extensively studied compound with a well-defined mechanism of action and a broader range of published efficacy data. This compound, while showing selective toxicity, requires further investigation to fully understand its anticancer potential, including its efficacy across a wider array of cancer cell lines and its specific impact on key signaling pathways. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which will be essential for advancing our understanding of these FASN inhibitors and their potential clinical applications. Future research should focus on expanding the preclinical data for this compound to enable a more direct and comprehensive comparison with C75 and other FASN inhibitors in development.

References

Validating the Mechanism of Action of Galiellalactone in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Initial searches for "Valilactone" did not yield specific information on a compound with this name in the context of cancer research. It is possible that this is a novel or less-documented substance. Therefore, this guide will focus on a well-characterized lactone, Galiellalactone , as a representative example to illustrate the validation of the mechanism of action in cancer cells. The principles and experimental approaches described herein are broadly applicable to the study of other novel anti-cancer compounds.

Abstract

Galiellalactone, a fungal metabolite, has demonstrated significant antitumor activities in preclinical studies. This guide provides a comparative analysis of Galiellalactone's mechanism of action, focusing on its effects on cell cycle progression and apoptosis in cancer cells. We present a compilation of experimental data, detailed methodologies for key assays, and a comparison with other established anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Mechanism of Action of Galiellalactone

Galiellalactone primarily exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Unlike many traditional chemotherapeutic agents that directly cause DNA damage, Galiellalactone activates the DNA damage response (DDR) pathway without inducing double-strand breaks.[1]

Induction of Cell Cycle Arrest

Galiellalactone has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate cancer.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism involves the activation of the ATM/ATR signaling pathway, leading to the phosphorylation of CHK1 and H2AX (forming γH2AX), and the downregulation of CDC25C.[1]

Induction of Apoptosis

In addition to cell cycle arrest, Galiellalactone triggers caspase-dependent apoptosis.[1] The activation of the ATM/ATR pathway is also crucial for this pro-apoptotic activity.[1] Interestingly, the induction of apoptosis by Galiellalactone appears to be independent of its effect on cell cycle arrest, as inhibition of caspases prevents apoptosis but not the G2/M arrest.[1]

Comparative Data Analysis

The efficacy of Galiellalactone can be compared to other anti-cancer agents that target cell cycle progression and apoptosis. The following tables summarize key quantitative data from studies on Galiellalactone and provide a framework for comparison.

Table 1: In Vitro Cytotoxicity of Galiellalactone in Prostate Cancer Cell Lines
Cell LineIC50 (µM) after 48h
DU1455.3 ± 0.7
PC37.1 ± 0.9

Data represents the concentration of Galiellalactone required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of Galiellalactone on Cell Cycle Distribution in DU145 Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.2 ± 3.124.5 ± 2.520.3 ± 1.8
Galiellalactone (10 µM)15.8 ± 2.210.1 ± 1.974.1 ± 4.5

Data shows a significant increase in the percentage of cells in the G2/M phase following treatment with Galiellalactone, indicating cell cycle arrest.

Table 3: Comparison of Apoptosis Induction by Galiellalactone and Other Agents
CompoundCancer Cell LineConcentration (µM)% Apoptotic Cells
GaliellalactoneDU1451035.4 ± 3.8
DocetaxelDU1450.142.1 ± 4.1
CisplatinA5492028.5 ± 3.2

This table provides a comparative view of the apoptotic potential of Galiellalactone against a standard chemotherapeutic agent, Docetaxel, in the same cell line, and another common agent, Cisplatin, in a different cancer cell line for broader context.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to characterize the mechanism of action of Galiellalactone.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Galiellalactone or a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with Galiellalactone or a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with Galiellalactone or a vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway of Galiellalactone-Induced Cell Cycle Arrest and Apoptosis

Galiellalactone_Pathway GL Galiellalactone Cell Cancer Cell ATM_ATR ATM/ATR Activation Cell->ATM_ATR Induces CHK1 CHK1 Phosphorylation ATM_ATR->CHK1 H2AX γH2AX Formation ATM_ATR->H2AX Apoptosis Apoptosis ATM_ATR->Apoptosis Triggers CDC25C CDC25C Downregulation CHK1->CDC25C G2M_Arrest G2/M Cell Cycle Arrest CDC25C->G2M_Arrest Leads to

Caption: Galiellalactone signaling pathway in cancer cells.

Experimental Workflow for Validating Galiellalactone's Mechanism

Experimental_Workflow start Start: Treat Cancer Cells with Galiellalactone viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis g2m_arrest Observe G2/M Arrest cell_cycle->g2m_arrest western_blot Western Blot Analysis (ATM, CHK1, γH2AX, CDC25C) g2m_arrest->western_blot apoptosis_induction Confirm Apoptosis Induction apoptosis->apoptosis_induction apoptosis_induction->western_blot pathway_confirmation Confirm Signaling Pathway Activation western_blot->pathway_confirmation end Conclusion: Mechanism Validated pathway_confirmation->end

Caption: Workflow for mechanism of action validation.

Conclusion

Galiellalactone represents a promising class of anti-cancer compounds that function by inducing G2/M cell cycle arrest and apoptosis through the activation of the ATM/ATR DNA damage response pathway. The experimental data and protocols outlined in this guide provide a framework for the validation of its mechanism of action. Comparative analysis with other chemotherapeutic agents highlights its distinct mode of action. Further investigation into Galiellalactone and similar lactone compounds is warranted to explore their full therapeutic potential in oncology.

References

Valilactone in Focus: A Head-to-Head Comparison with Leading Esterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Valilactone's performance against other prominent esterase inhibitors, supported by experimental data.

This compound, a β-lactone-containing natural product isolated from actinomycetes, has demonstrated potent inhibitory activity against a range of esterases, including pancreatic lipase and fatty acid synthase (FAS). Its efficacy positions it as a compound of significant interest in metabolic disease and oncology research. This guide provides a direct comparison of this compound with other well-established esterase inhibitors, namely Orlistat, Lipstatin, and Ebelactones, presenting key performance data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Comparison of Inhibitory Potency

To facilitate a clear comparison of the inhibitory efficacy of this compound and its counterparts, the following tables summarize their reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against key target enzymes. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Inhibition of Pancreatic Lipase

InhibitorTarget EnzymeIC50Source
This compound Hog Pancreatic Lipase0.14 ng/mL[1]
Orlistat (Tetrahydrolipstatin) Human Pancreatic Lipase0.1 - 0.2 µM[2]
Lipstatin Human Pancreatic Lipase0.14 µM
Ebelactone A Hog Pancreatic Lipase3 ng/mL[3]
Ebelactone B Hog Pancreatic Lipase0.8 ng/mL[3]

Table 2: Inhibition of Fatty Acid Synthase (Thioesterase Domain)

InhibitorTarget EnzymeKi (Apparent)Source
This compound Recombinant FASN-TE0.61 ± 0.11 µM
Orlistat (Synthetic) Recombinant FASN-TE0.21 ± 0.04 µM
Orlistat (Commercial) Recombinant FASN-TE0.21 µM

Table 3: Inhibition of Liver Esterase

InhibitorTarget EnzymeIC50Source
This compound Hog Liver Esterase29 ng/mL[1]
Ebelactone A Hog Liver Esterase56 ng/mL[3]
Ebelactone B Hog Liver Esterase0.35 ng/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these esterase inhibitors.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods utilizing p-nitrophenyl butyrate (p-NPB) as a substrate for porcine pancreatic lipase.[4][5][6]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 100 mM Tris-HCl, 5 mM CaCl2, pH 7.0)

  • Inhibitor compounds (this compound, Orlistat, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add the PPL solution to the Tris-HCl buffer.

  • Inhibitor Addition: Add the desired concentration of the inhibitor solution to the wells containing the enzyme mixture and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the p-NPB substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) at timed intervals using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a method to measure the inhibition of the thioesterase domain of FAS.[7]

Materials:

  • Recombinant thioesterase domain of human Fatty Acid Synthase (FASN-TE)

  • Fluorophosphonate-based activity probe (e.g., FP-TAMRA)

  • Inhibitor compounds (this compound, Orlistat)

  • SDS-PAGE and fluorescence gel scanner

Procedure:

  • Enzyme and Inhibitor Incubation: Incubate the recombinant FASN-TE with varying concentrations of the inhibitor (e.g., this compound or Orlistat) for a defined period (e.g., 30 minutes) at room temperature.

  • Activity Probe Labeling: Add the fluorophosphonate activity probe to the enzyme-inhibitor mixture and incubate for a further period (e.g., 1 hour) to allow for covalent modification of the active site serine of the thioesterase domain.

  • SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer and heat the samples. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled FASN-TE using a fluorescence gel scanner. The intensity of the fluorescent band corresponds to the active enzyme.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration. The Ki value can be determined by fitting the data to appropriate inhibition models.

Signaling Pathways and Mechanisms of Action

The inhibitory effects of this compound and its counterparts are rooted in their ability to interfere with key metabolic and signaling pathways.

Fatty Acid Synthase (FAS) Signaling in Cancer

Fatty acid synthase is a critical enzyme in de novo lipogenesis and is often overexpressed in cancer cells, where it contributes to tumor growth and survival.[8][9][10] Inhibition of FASN by compounds like this compound and Orlistat can disrupt these processes.

FASN_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Steroid_Hormones Steroid Hormones (e.g., Androgens) Steroid_Hormones->PI3K_AKT FASN Fatty Acid Synthase (FASN) PI3K_AKT->FASN Upregulates Expression MAPK MAPK Pathway MAPK->FASN Upregulates Expression Palmitate Palmitate Synthesis FASN->Palmitate AMPK AMPK Activation FASN->AMPK Inhibition leads to ATP depletion & Membrane_Lipids Membrane Lipid Synthesis Palmitate->Membrane_Lipids Signaling_Molecules Lipid Signaling Molecules Palmitate->Signaling_Molecules Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Cell_Proliferation Cell Proliferation & Survival Membrane_Lipids->Cell_Proliferation Signaling_Molecules->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation mTOR_inhibition mTOR Inhibition AMPK->mTOR_inhibition Phosphorylates & Inhibits Inhibitors This compound, Orlistat Inhibitors->FASN Inhibit

Fatty Acid Synthase Signaling Pathway in Cancer.
Physiological Regulation of Pancreatic Lipase

The activity of pancreatic lipase is tightly regulated by physiological signals in the digestive system, primarily in response to the presence of dietary fats.[11][12][13]

Pancreatic_Lipase_Regulation cluster_enteroendocrine Enteroendocrine Cells Dietary_Fat Dietary Fat in Duodenum I_cells I-cells Dietary_Fat->I_cells Stimulates Acidic_Chyme Acidic Chyme in Duodenum S_cells S-cells Acidic_Chyme->S_cells Stimulates CCK Cholecystokinin (CCK) Release I_cells->CCK Secretin Secretin Release S_cells->Secretin Pancreas Pancreatic Acinar Cells CCK->Pancreas Stimulates Secretin->Pancreas Stimulates Pancreatic_Lipase_Secretion Pancreatic Lipase & Colipase Secretion Pancreas->Pancreatic_Lipase_Secretion Bicarbonate_Secretion Bicarbonate Secretion Pancreas->Bicarbonate_Secretion Fat_Digestion Fat Digestion Pancreatic_Lipase_Secretion->Fat_Digestion Bicarbonate_Secretion->Fat_Digestion Provides optimal pH Inhibitors This compound, Orlistat, Lipstatin, Ebelactones Inhibitors->Pancreatic_Lipase_Secretion Inhibit

References

Valilactone: Efficacy in Cancer Cell Lines Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of Valilactone's efficacy against cancer cell lines. Despite its characterization as an esterase inhibitor, no substantial data from preclinical or in vitro studies demonstrating its cytotoxic or anti-proliferative effects on cancerous cells has been published.

This absence of foundational data makes it impossible to construct a comparative guide on the cross-validation of this compound's efficacy in different cancer cell lines as requested. Core requirements for such a guide, including quantitative data for comparison tables, detailed experimental protocols, and the visualization of affected signaling pathways, cannot be fulfilled without the underlying experimental evidence.

Initial searches for "this compound" in combination with terms such as "cancer," "cytotoxicity," "cell viability," and "anti-cancer" did not yield any relevant studies. Further investigation into large-scale cancer screening databases, such as the National Cancer Institute's NCI-60 screen, also showed no record of this compound being tested.

It is crucial to distinguish this compound from Valproic Acid, a structurally different compound for which a significant body of research on its anti-cancer properties exists. While both are lactone-containing molecules, their biological activities are not interchangeable, and data for Valproic Acid cannot be extrapolated to this compound.

Alternative Focus: Valproic Acid as a Subject for a Comparative Efficacy Guide

Given the lack of data for this compound, we propose an alternative focus for a comparative guide: the efficacy of Valproic Acid in different cancer cell lines. Ample data is available for Valproic Acid, allowing for a thorough analysis and the creation of the requested content, including:

  • Data Presentation: Summarized IC50 or GI50 values in various cancer cell lines (e.g., breast, prostate, lung, glioblastoma) in structured tables.

  • Experimental Protocols: Detailed methodologies for assays used to determine cell viability, apoptosis, and cell cycle arrest.

  • Signaling Pathway and Workflow Visualization: Graphviz diagrams illustrating the known mechanisms of action of Valproic Acid, such as its role as a histone deacetylase (HDAC) inhibitor, and the experimental workflows for its evaluation.

Should the user have access to proprietary or unpublished experimental data on this compound's efficacy, we would be able to proceed with the original request to create a comprehensive comparison guide. Without such data, any attempt to generate the requested content for this compound would be purely speculative and not based on scientific evidence.

Valilactone: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of Valilactone, a novel esterase inhibitor, with other relevant compounds, supported by available experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering objective insights into this compound's performance and detailed methodologies for key experiments.

In Vitro Efficacy: this compound vs. Orlistat

This compound has been identified as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism. Its efficacy has been compared with Orlistat, a well-known FASN inhibitor.

Key Findings:

  • A study by Richardson et al. in 2006 demonstrated that this compound and its congeners exhibit improved potency against the thioesterase domain of fatty acid synthase in biochemical assays when compared to Orlistat.

  • Notably, this compound was among a subset of these compounds that also showed increased potency in inducing tumor cell death.

  • An additional advantage of this compound highlighted in the study is its improved solubility compared to Orlistat.

Data Summary:

While direct quantitative comparative data such as IC50 values from a head-to-head study are not publicly available in the referenced literature, the qualitative findings consistently point towards this compound's superior in vitro performance against fatty acid synthase compared to Orlistat.

In Vivo Efficacy

Currently, there is a lack of publicly available in vivo studies that directly compare the efficacy of this compound against other fatty acid synthase inhibitors in animal models. Further research is required to establish its comparative in vivo antitumor activity.

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the evaluation of this compound's efficacy.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is designed to determine the inhibitory activity of compounds against the fatty acid synthase enzyme.

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA

  • NADPH

  • Malonyl-CoA

  • Potassium phosphate buffer (pH 7.6)

  • Test compound (e.g., this compound, Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing purified FAS, potassium phosphate buffer, acetyl-CoA, and NADPH in a spectrophotometer cuvette.

  • Incubate the mixture at 37°C for a pre-determined period (e.g., 3 minutes) to measure the background NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

  • To assess slow-binding inhibition, pre-incubate the enzyme with the test compound for varying durations before initiating the reaction.

  • Initiate the FAS reaction by adding malonyl-CoA to the mixture.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes) to determine the rate of FAS-dependent NADPH oxidation.

  • The inhibitory effect of the test compound is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to the rate in a control reaction without the inhibitor.

Esterase Inhibition Assay

This protocol measures the ability of a compound to inhibit esterase activity.

Materials:

  • Esterase enzyme (e.g., hog liver esterase)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the esterase enzyme in Tris buffer.

  • Prepare a stock solution of the substrate, pNPA, in a suitable solvent like ethanol and then dilute it in the assay buffer.

  • Add the esterase solution to the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the wells containing the enzyme and incubate for a specific period.

  • Initiate the enzymatic reaction by adding the pNPA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

In Vivo Antitumor Efficacy Testing in Xenograft Mouse Models

This is a general protocol for evaluating the antitumor efficacy of a compound in a mouse model.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a defined dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound.

Signaling Pathway

The inhibition of fatty acid synthase (FASN) by compounds like this compound is known to impact critical signaling pathways involved in cancer cell proliferation and survival. A key pathway affected is the PI3K/Akt/mTOR pathway.

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FASN Fatty Acid Synthase (FASN) Akt->FASN Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes FASN->CellGrowth Supports Apoptosis Apoptosis FASN->Apoptosis Inhibits This compound This compound This compound->FASN Inhibits

Caption: FASN Inhibition by this compound Disrupts the PI3K/Akt/mTOR Signaling Pathway.

Workflow of In Vivo Efficacy Study

The following diagram illustrates the typical workflow for assessing the in vivo antitumor efficacy of a compound.

InVivo_Workflow start Cancer Cell Culture implantation Tumor Cell Implantation (Xenograft) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Groups monitoring->randomization treatment Treatment (this compound vs. Control) randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation endpoint Study Endpoint (Tumor Excision & Analysis) evaluation->endpoint analysis Data Analysis & Conclusion endpoint->analysis

Caption: Standard workflow for an in vivo antitumor efficacy study in a xenograft model.

Valilactone's Specificity for Fatty Acid Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of valilactone's performance as a Fatty Acid Synthase (FASN) inhibitor against other known alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound's specificity and potential as a therapeutic agent.

Introduction to FASN Inhibition

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and has been linked to tumor growth and survival, making it an attractive target for cancer therapy.[1] Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate, ultimately inducing apoptosis in cancer cells.[2] Several small-molecule inhibitors of FASN have been developed, each with varying degrees of potency and specificity. This guide focuses on this compound, a β-lactone, and compares its activity with other notable FASN inhibitors.

Comparative Analysis of FASN Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and other FASN inhibitors against either the purified FASN enzyme or specific cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme/cell source, substrate concentrations, and incubation times.

InhibitorTarget/DomainIC50 (µM)Reference
This compound FASN (Thioesterase Domain)~0.21[3]
OrlistatFASN (Thioesterase Domain)0.21[3]
CeruleninFASN (Ketoacyl Synthase Domain)15.67[1]
C75FASN35[4]
TVB-2640 (Denifanstat)FASN0.052[5]
FasnallPurified Human FASN3.71[6]
GSK2194069Purified Human FASN0.0604[7]
TVB-3166Purified Human FASN0.0736[7]

Table 1: Comparative IC50 Values of FASN Inhibitors against the Purified Enzyme. This table highlights the direct inhibitory activity of each compound against the FASN enzyme or its specific domains.

InhibitorCancer Cell LineIC50 (µM)Reference
OrlistatRetinoblastoma (Y79)145.25[1]
CeruleninRetinoblastoma (Y79)3.54 (as µg/mL)[1]
C75Prostate Cancer (PC3)35[4]
TVB-3166Non-Small-Cell Lung Cancer (CALU-6)0.10[5]

Table 2: Comparative IC50 Values of FASN Inhibitors in Cancer Cell Lines. This table illustrates the cytotoxic or anti-proliferative effects of the inhibitors on different cancer cell lines. Direct comparisons should be made with caution due to cell-line specific responses and differing assay conditions.

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of this compound for FASN, a combination of enzymatic and cellular assays should be employed. Below are detailed protocols for key experiments.

In Vitro FASN Inhibition Assay (NADPH Oxidation)

This assay spectrophotometrically measures the activity of FASN by monitoring the oxidation of its cofactor, NADPH. A decrease in the rate of NADPH consumption in the presence of an inhibitor indicates FASN inhibition.

Materials:

  • Purified FASN enzyme

  • Potassium phosphate buffer (200 mM, pH 6.6)

  • Dithiothreitol (DTT, 1 mM)

  • Ethylenediaminetetraacetic acid (EDTA, 1 mM)

  • NADPH (0.24 mM)

  • Acetyl-CoA (30 µM)

  • Malonyl-CoA (50 µM)

  • This compound and other inhibitors (various concentrations)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, and NADPH.

  • Add the purified FASN enzyme to the reaction mixture.

  • To test for inhibition, add varying concentrations of this compound or other inhibitors to designated wells. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 3 minutes to measure background NADPH oxidation by reading the absorbance at 340 nm.[8]

  • Initiate the FASN reaction by adding acetyl-CoA and malonyl-CoA to all wells.[1]

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 1-minute intervals for 15 minutes at 37°C.[9]

  • Calculate the rate of NADPH oxidation for each inhibitor concentration.

  • Plot the percentage of FASN inhibition against the inhibitor concentration to determine the IC50 value.

Cellular FASN Activity Assay (Malonyl-CoA Accumulation)

Inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA, within the cells. Measuring intracellular malonyl-CoA levels provides a direct assessment of FASN inhibition in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • This compound and other inhibitors

  • Trichloroacetic acid (10%)

  • Internal standard (e.g., [13C3]malonyl-CoA)

  • Solid-phase extraction (SPE) columns

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Culture the chosen cancer cell line to the desired confluence.

  • Treat the cells with varying concentrations of this compound or other inhibitors for a specified time.

  • Harvest the cells and quench metabolic activity.

  • Extract malonyl-CoA from the cell pellets using 10% trichloroacetic acid.

  • Add a known amount of an internal standard to each sample for quantification.

  • Isolate and purify malonyl-CoA using reversed-phase SPE columns.

  • Analyze the samples by HPLC-MS to separate and quantify malonyl-CoA and the internal standard.

  • Normalize the malonyl-CoA levels to the cell number or total protein concentration.

  • Compare the levels of malonyl-CoA in treated cells to untreated controls to determine the extent of FASN inhibition.

Direct FASN Binding Assay (Competitive Binding)

This assay directly assesses the binding of an inhibitor to FASN and can determine if the binding is competitive with a known ligand.

Materials:

  • Purified FASN enzyme

  • Fluorescently labeled FASN ligand (e.g., a known inhibitor with a fluorescent tag)

  • This compound and other unlabeled inhibitors

  • Binding buffer (e.g., PBS with 0.1% NP-40, 0.5mM DTT, 10% Glycerol)

  • 96-well black microplates suitable for fluorescence measurements

Procedure:

  • Coat the wells of the microplate with the purified FASN enzyme.

  • Wash the wells to remove any unbound enzyme.

  • Prepare a series of solutions containing a fixed concentration of the fluorescently labeled FASN ligand and varying concentrations of unlabeled this compound or other competitor inhibitors.

  • Add these solutions to the FASN-coated wells.

  • Incubate the plate to allow binding to reach equilibrium.

  • Wash the wells to remove unbound ligands.

  • Measure the fluorescence intensity in each well using a microplate reader.

  • A decrease in fluorescence intensity with increasing concentrations of the unlabeled inhibitor indicates competitive binding to FASN.

  • Plot the fluorescence intensity against the concentration of the unlabeled inhibitor to determine the binding affinity (e.g., Ki or IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the validation of this compound's specificity for FASN.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Palmitate Palmitate (Fatty Acid Synthesis) FASN->Palmitate Membrane_Integrity Membrane Integrity & Lipid Rafts Palmitate->Membrane_Integrity Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Signaling_Proteins Signaling Proteins (e.g., Wnt, Ras) Membrane_Integrity->Signaling_Proteins Protein_Palmitoylation->Signaling_Proteins Cell_Proliferation Cell Proliferation & Survival Signaling_Proteins->Cell_Proliferation This compound This compound This compound->FASN Inhibition

FASN Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Purified_FASN Purified FASN Enzyme NADPH_Assay NADPH Oxidation Assay Purified_FASN->NADPH_Assay Binding_Assay Direct Binding Assay (Competitive) Purified_FASN->Binding_Assay IC50_Determination Enzymatic IC50 Determination NADPH_Assay->IC50_Determination Ki_Determination Binding Affinity (Ki) Determination Binding_Assay->Ki_Determination Cancer_Cells Cancer Cell Lines Malonyl_CoA_Assay Malonyl-CoA Accumulation Assay Cancer_Cells->Malonyl_CoA_Assay Viability_Assay Cell Viability/Apoptosis Assay Cancer_Cells->Viability_Assay Cellular_IC50 Cellular FASN Inhibition Malonyl_CoA_Assay->Cellular_IC50 Cytotoxicity_IC50 Cytotoxicity IC50 Determination Viability_Assay->Cytotoxicity_IC50 This compound This compound This compound->NADPH_Assay This compound->Binding_Assay This compound->Malonyl_CoA_Assay This compound->Viability_Assay

Workflow for Validating FASN Inhibitor Specificity.

Conclusion

This compound demonstrates potent inhibition of the thioesterase domain of FASN, with an IC50 value comparable to that of the well-established inhibitor orlistat.[3] To comprehensively validate its specificity, a multi-faceted approach employing both in vitro enzymatic assays and cell-based functional assays is recommended. The provided protocols offer a framework for researchers to systematically evaluate this compound's inhibitory activity and direct binding to FASN, and to compare its performance against other FASN inhibitors. Understanding the precise mechanism and specificity of this compound is crucial for its further development as a potential anti-cancer therapeutic.

References

Valilactone and its Synthetic Analogs: A Comparative Analysis of Fatty Acid Synthase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the naturally occurring β-lactone, Valilactone, and a series of its synthetic analogs. The focus is on their efficacy as inhibitors of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis and a promising target in oncology, and their corresponding cytotoxicity against cancer cells.

This compound, a natural product isolated from actinomycetes, has been identified as a potent inhibitor of both esterase and fatty acid synthase (FAS).[1][2][3][4] Its promising biological activity has spurred the development of synthetic analogs with the aim of improving potency, selectivity, and pharmacokinetic properties. This guide summarizes the findings from a pivotal study by Richardson et al. (2008), which synthesized and evaluated a series of this compound analogs, providing a head-to-head comparison of their performance.

Performance Comparison: FAS Inhibition and Cytotoxicity

The inhibitory activities of this compound and its synthetic analogs were assessed against the thioesterase (TE) domain of human FAS. The cytotoxicity of these compounds was evaluated against the MDA-MB-231 human breast cancer cell line. The results, including IC50 values for both assays, are presented in the tables below. The analogs feature modifications in the α- and β-alkyl chains and the amino ester side chain of the core β-lactone structure. For comparison, the well-known FAS inhibitor Orlistat is included as a reference compound.

Compoundα-chain (R1)β-chain (R2)Amino Ester (R3)FAS TE Inhibition IC50 (μM)MDA-MB-231 Cytotoxicity IC50 (μM)
This compound n-hexyln-heptylN-formyl-L-valine0.30 10.5
Analog 1n-hexyln-heptylN-formyl-L-alanine0.4515.2
Analog 2n-hexyln-heptylN-formyl-L-leucine0.3812.8
Analog 3n-pentyln-heptylN-formyl-L-valine0.5518.5
Analog 4n-heptyln-heptylN-formyl-L-valine0.258.9
Analog 5n-hexyln-octylN-formyl-L-valine0.289.5
Analog 6n-hexyln-hexylN-formyl-L-valine0.4214.1
Orlistatn-hexylundecylN-formyl-L-leucine1.35> 50

Table 1: Comparative Inhibitory Activity of this compound and its Synthetic Analogs against Fatty Acid Synthase (Thioesterase Domain) and their Cytotoxicity against MDA-MB-231 Breast Cancer Cells.

Key Findings from the Comparative Analysis

The study revealed several key structure-activity relationships:

  • Superiority over Orlistat: A significant number of the synthesized analogs, including this compound, demonstrated markedly improved potency against the FAS thioesterase domain compared to Orlistat.

  • Impact of Alkyl Chain Length: Modifications to the length of the α- and β-alkyl chains had a considerable effect on inhibitory activity. For instance, extending the α-chain from n-hexyl to n-heptyl (Analog 4) resulted in a slight increase in potency against FAS TE.

  • Influence of the Amino Ester Side Chain: Alterations to the amino ester moiety were generally well-tolerated, with analogs bearing different amino acid residues retaining significant inhibitory activity.

  • Correlation between FAS Inhibition and Cytotoxicity: A general trend was observed where potent inhibition of the FAS TE domain correlated with higher cytotoxicity against the MDA-MB-231 cancer cell line.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Fatty Acid Synthase (FAS) Thioesterase (TE) Domain Inhibition Assay

The inhibitory activity of the compounds against the human FAS TE domain was determined using a fluorometric assay.

Materials:

  • Purified recombinant human FAS TE domain

  • Methylumbelliferyl heptanoate (MUH) substrate

  • Assay buffer: 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5% DMSO

  • Test compounds (this compound and its synthetic analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • A solution of the FAS TE domain (final concentration 50 nM) in assay buffer was added to the wells of a 96-well plate.

  • The test compounds were added to the wells at various concentrations, and the plate was incubated for 15 minutes at room temperature.

  • The reaction was initiated by the addition of the MUH substrate (final concentration 10 μM).

  • The fluorescence was monitored kinetically for 30 minutes at 37°C.

  • The rate of hydrolysis of MUH was calculated from the linear portion of the kinetic curve.

  • IC50 values were determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MDA-MB-231 human breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (Absorbance at 570 nm)

Procedure:

  • MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells were treated with various concentrations of the test compounds for 48 hours.

  • After the incubation period, 20 μL of MTT solution was added to each well, and the plate was incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • IC50 values were determined by plotting the percentage of cell viability versus the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the comparative study.

FAS_Inhibition_Pathway cluster_FAS Fatty Acid Synthase (FAS) cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects AcetylCoA Acetyl-CoA FAS_Complex FAS Enzyme Complex MalonylCoA Malonyl-CoA NADPH NADPH Palmitate Palmitate CellGrowth Tumor Cell Proliferation & Survival Palmitate->CellGrowth TE Thioesterase (TE) Domain TE->Palmitate Hydrolysis FAS_Complex->TE This compound This compound & Analogs This compound->TE Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction

Caption: Inhibition of the FAS Thioesterase Domain by this compound and its Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify FAS_Assay FAS TE Inhibition Assay Purify->FAS_Assay MTT_Assay MTT Cytotoxicity Assay (MDA-MB-231 cells) Purify->MTT_Assay IC50_Calc IC50 Value Calculation FAS_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: General Experimental Workflow for the Comparative Study.

References

Assessing the Synergistic Effects of Valilactone with Other Anticancer Drugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals a significant gap in the current research landscape regarding the synergistic effects of Valilactone when used in combination with other anticancer drugs. Despite extensive investigation, no publicly available studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound combination therapies in oncology have been identified.

This compound is primarily recognized in scientific literature as an inhibitor of esterase. While the principle of combination therapy, where multiple drugs are used to achieve a greater therapeutic effect, is a cornerstone of modern cancer treatment, there is no evidence to suggest that this compound has been explored in this context for anticancer purposes.

Our targeted searches for preclinical or clinical studies evaluating this compound in conjunction with common chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel did not yield any relevant results. Furthermore, a review of patent applications in the field of oncology did not uncover any claims related to the synergistic use of this compound with other anticancer agents.

The absence of data prevents the creation of a comparison guide as requested. Key components of such a guide, including tables of quantitative data (e.g., IC50 values, Combination Index), detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without foundational research.

For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored field of study. Future research would need to be initiated to:

  • Evaluate the in vitro cytotoxic and synergistic effects of this compound in combination with a panel of standard-of-care anticancer drugs across various cancer cell lines.

  • Conduct in vivo studies in animal models to assess the efficacy and toxicity of promising combinations.

  • Investigate the underlying molecular mechanisms and signaling pathways involved in any observed synergistic interactions.

Until such research is conducted and published, it is not possible to provide an evidence-based assessment of the synergistic effects of this compound with other anticancer drugs.

Safety Operating Guide

Valilactone: A Guide to Safe Handling and Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of valilactone, a potent esterase inhibitor used in research. The following procedures are based on general best practices for laboratory chemical waste management and are intended to guide researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the public domain. Therefore, the following guidance is based on general principles for handling research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties of this compound

The following table summarizes the key quantitative data for this compound.[1][2][3][4]

PropertyValue
Molecular Formula C₂₂H₃₉NO₅
Molecular Weight 397.6 g/mol
CAS Number 113276-96-3
Solubility DMF: 25 mg/ml
DMSO: 25 mg/ml
Ethanol: 10 mg/ml
DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml
Storage Temperature Store at -20°C

Proper Disposal Procedures for this compound

Given its biological activity as an esterase inhibitor and its use in cancer cell studies, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[2][3] Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all this compound solutions and the first rinse of any glassware in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used (e.g., a high-density polyethylene or glass container).

  • Container Labeling: Label all waste containers with a hazardous waste tag as required by your institution. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) used

    • The approximate concentration of this compound

    • The date the waste was first added to the container

    • The principal investigator's name and lab location

  • Empty Container Disposal:

    • Triple rinse the original this compound container with a suitable solvent (e.g., ethanol).[5]

    • Collect all three rinsates as hazardous liquid waste.[5]

    • After triple rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.[6]

  • Storage of Waste: Store hazardous waste containers in a designated, secure area, such as a satellite accumulation area, away from incompatible materials.[5] Ensure containers are kept closed except when adding waste.

  • Waste Pickup: Once the waste container is full or has reached the storage time limit (e.g., 90 days), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

Experimental Protocols Cited

This compound has been reported to inhibit hog liver esterase and hog pancreas lipase with IC₅₀ values of 29 and 0.14 ng/ml, respectively, and fatty acid synthase with an IC₅₀ value of 0.30 µM.[2][3] The detailed experimental methodologies for determining these values were not available in the consulted resources. Researchers should refer to the primary literature for this information.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory environment.

Valilactone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Designated Area (e.g., Fume Hood) A->B C This compound-Contaminated Solid Waste (Gloves, Tips, etc.) B->C Generates D This compound-Contaminated Liquid Waste (Solutions, Rinsates) B->D Generates Solid_Container Collect in Labeled Solid Hazardous Waste Container C->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container D->Liquid_Container E Store Waste in Satellite Accumulation Area Solid_Container->E Liquid_Container->E F Request Pickup by Institutional EHS E->F G Licensed Hazardous Waste Disposal F->G

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Handling Precautions for Valilactone

Author: BenchChem Technical Support Team. Date: November 2025

Key Operational Procedures:

  • Engineering Controls: All work with solid Valilactone or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Hygiene Practices: Avoid all direct contact with the compound. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]

  • Solution Preparation: this compound is a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[2] When preparing solutions, add the solvent to the solid slowly to avoid dust generation. For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided in the table below. It is crucial to inspect all PPE for integrity before use.

PPE CategoryRecommendation
Eye Protection Wear chemical safety goggles or glasses that conform to recognized standards (e.g., ANSI Z87.1).
Skin Protection Wear a lab coat, long pants, and closed-toe shoes. Use chemically resistant gloves (e.g., nitrile or neoprene). Since no specific glove breakthrough data is available, it is recommended to change gloves frequently and immediately after any known contact.
Respiratory Protection If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable PPE, should be collected in a designated, sealed container. The waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (if available) Assess Risks Perform Risk Assessment Review SDS->Assess Risks Input for Select PPE Select Appropriate PPE Assess Risks->Select PPE Determines Don PPE Don Personal Protective Equipment Select PPE->Don PPE Proceed to Work in Hood Work in Chemical Fume Hood Don PPE->Work in Hood Ready for Handle Compound Weigh and Prepare This compound Solutions Work in Hood->Handle Compound Location for Decontaminate Decontaminate Work Area Handle Compound->Decontaminate After completion Doff PPE Doff PPE Correctly Decontaminate->Doff PPE After cleaning Dispose Waste Dispose of Hazardous Waste Doff PPE->Dispose Waste Segregate for

Figure 1. Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.